2-Phenylpiperidine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(8-4-5-9-13-12)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLZGXIJZZQJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587964 | |
| Record name | 2-Phenylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72518-42-4 | |
| Record name | 2-Phenyl-2-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72518-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stereospecific Synthesis of 2-Phenylpiperidine-2-carboxylic Acid: A Technical Guide Using Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the stereospecific synthesis of 2-phenylpiperidine-2-carboxylic acid, a chiral scaffold of significant interest in medicinal chemistry and drug development. The methodologies presented focus on the use of well-established chiral auxiliaries to control the stereochemistry at the C2 position, a critical aspect for biological activity. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the practical application of these methods in a research and development setting.
Introduction
Quaternary α-amino acids, such as this compound, are conformationally constrained building blocks that are increasingly incorporated into peptidomimetics and other bioactive molecules to enhance potency, selectivity, and metabolic stability. The rigid piperidine ring, combined with a chiral quaternary center bearing a phenyl group, offers a unique three-dimensional structure for probing biological targets. The stereospecific synthesis of this compound is paramount, as different enantiomers often exhibit distinct pharmacological profiles. Chiral auxiliary-mediated synthesis provides a reliable and powerful strategy for achieving high levels of stereocontrol in the construction of such complex chiral centers.[1]
This guide will explore two primary strategies for the stereospecific synthesis of this compound, utilizing Evans' oxazolidinone and Myers' pseudoephedrine auxiliaries. These methods are widely recognized for their high diastereoselectivity and the predictability of their stereochemical outcomes.[2][3]
General Synthetic Workflow
The overarching strategy involves the attachment of a chiral auxiliary to a piperidine-2-carboxylic acid precursor, followed by a diastereoselective α-phenylation or a related α-alkylation step. The final step is the cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Caption: General workflow for chiral auxiliary-mediated synthesis.
Method 1: Evans' Oxazolidinone Auxiliary Approach
Evans' oxazolidinone auxiliaries are powerful tools for stereoselective alkylations.[3] In this proposed synthesis, an N-acylated oxazolidinone derived from piperidine-2-carboxylic acid is deprotonated to form a chiral enolate. Subsequent reaction with an electrophilic phenyl source is expected to proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary.
Proposed Synthetic Pathway
Caption: Synthetic route using an Evans' oxazolidinone auxiliary.
Quantitative Data (Analogous Reactions)
The following table summarizes typical yields and diastereoselectivities achieved in the α-alkylation of N-acyl oxazolidinones from related systems.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl bromide | >99:1 | 95 | [1] |
| Allyl iodide | 98:2 | 92 | [1] |
| Methyl iodide | >99:1 | 94 | [1] |
Experimental Protocol (General Procedure)
Step 1: Attachment of the Evans' Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, convert N-protected piperidine-2-carboxylic acid to its corresponding acid chloride using oxalyl chloride or a similar reagent.
-
Add the freshly prepared acid chloride solution dropwise to the lithium salt of the oxazolidinone at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Step 2: Diastereoselective α-Benzylation (as a surrogate for Phenylation)
-
To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.
Step 3: Cleavage of the Auxiliary
-
Dissolve the α-benzylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).
-
Stir the mixture vigorously at 0 °C for 4-6 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
The aqueous layer containing the desired amino acid can be purified by ion-exchange chromatography.
Method 2: Myers' Pseudoephedrine Auxiliary Approach
The pseudoephedrine amide methodology, developed by Myers, is another highly effective strategy for the asymmetric synthesis of α-substituted carboxylic acids.[2][4] This method is known for its high diastereoselectivity, the crystallinity of the intermediates which facilitates purification, and the efficient recovery of the chiral auxiliary.[2]
Proposed Synthetic Pathway
Caption: Synthetic route using Myers' pseudoephedrine auxiliary.
Quantitative Data (Analogous Reactions)
The following table presents data from the α-alkylation of pseudoephedrine amides for the synthesis of α-substituted carboxylic acids.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl bromide | >95:5 | 91 | [2] |
| n-Butyl iodide | >95:5 | 88 | [2] |
| Isopropyl iodide | >95:5 | 85 | [4] |
Experimental Protocol (General Procedure)
Step 1: Formation of the Pseudoephedrine Amide
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane at 0 °C, add a solution of N-protected piperidine-2-carbonyl chloride (1.1 equiv.) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with aqueous HCl, aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting amide is often a crystalline solid and can be purified by recrystallization.
Step 2: Diastereoselective α-Alkylation
-
To a solution of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (5.0 equiv.) in anhydrous THF at 0 °C, add LDA (1.1 equiv.) dropwise.
-
Stir the solution at 0 °C for 1 hour to form the lithium enolate.
-
Cool the reaction mixture to -78 °C and add the electrophilic phenyl source (e.g., a diaryliodonium salt or other suitable reagent) (1.2 equiv.).
-
Stir the reaction at -78 °C for 4-6 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography or recrystallization.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9 N sulfuric acid.
-
Heat the mixture at reflux (approximately 115 °C) for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
To recover the auxiliary, basify the aqueous layer with NaOH solution until pH > 12 and extract with dichloromethane.[2]
-
The aqueous layer containing the desired this compound can be purified using ion-exchange chromatography.
Conclusion
The stereospecific synthesis of this compound can be effectively achieved using chiral auxiliary-based methodologies. Both the Evans' oxazolidinone and Myers' pseudoephedrine approaches offer high levels of diastereoselectivity, predictable stereochemical outcomes, and well-documented procedures for auxiliary attachment and cleavage. The choice between these methods may depend on the specific substrate, the availability of reagents, and the desired scale of the synthesis. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and development.
References
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Phenylpiperidine-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-phenylpiperidine-2-carboxylic acid, a key scaffold in medicinal chemistry. Due to the limited availability of public crystallographic data for this specific compound, this paper establishes a framework for its analysis by presenting detailed experimental protocols and comparative data from structurally related compounds.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a crucial component in the design and synthesis of a wide range of pharmacologically active compounds. Its rigidified structure, incorporating a chiral center, a phenyl ring, and a carboxylic acid group, allows for specific spatial arrangements of functional groups that can interact with high affinity and selectivity with biological targets. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through various established synthetic routes. One common approach involves the use of a Strecker synthesis or a related multicomponent reaction, followed by cyclization. A generalized synthetic scheme is outlined below.
General Synthetic Protocol:
-
Reaction of a suitable piperidone precursor: A protected piperidone derivative is reacted with a cyanide source (e.g., potassium cyanide) and an amine to form an α-aminonitrile.
-
Introduction of the phenyl group: A Grignard reagent, such as phenylmagnesium bromide, is used to introduce the phenyl group at the 2-position.
-
Hydrolysis of the nitrile: The nitrile group is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
-
Deprotection and purification: The protecting groups are removed, and the final product is purified using techniques such as recrystallization or column chromatography.
Crystallization
Obtaining high-quality single crystals is a critical and often challenging step in the process. The choice of solvent and crystallization technique is crucial for growing crystals suitable for X-ray diffraction.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.
Experimental Workflow:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are recorded by a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
Below is a diagram illustrating the general workflow for crystal structure determination.
Comparative Crystallographic Data of Related Piperidine Derivatives
Table 1: Crystallographic Data for 2-Benzylpiperidine Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one | C₂₄H₂₃NO | Monoclinic | P2₁/n | 9.8918 | 30.6042 | 12.3878 | 92.426 | 3746.8 | 8 |
| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oxime | C₂₄H₂₄N₂O | Monoclinic | P2₁/c | 19.50 | 10.12 | 21.34 | 108.2 | 3994 | 8 |
Data adapted from a comparative guide on the X-ray crystallography of 2-benzylpiperidine derivatives.[1]
Table 2: Crystallographic Data for Alanylpiperidine Analogues
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate | C₁₉H₂₈N₂O₅S | Triclinic | P-1 | 8.862 | 10.021 | 12.593 | 87.49 | 80.01 | 79.52 | 1085.3 | 2 |
| 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid | C₁₇H₂₄N₂O₅S | Monoclinic | P2₁/n | 10.457 | 11.081 | 16.591 | 90 | 98.49 | 90 | 1902.9 | 4 |
Data from the crystal structure analysis of two alanylpiperidine analogues.[2][3]
The data presented for these related compounds illustrates the common crystal systems and space groups observed for piperidine derivatives. The specific bond lengths, angles, and torsion angles within the this compound molecule will ultimately define its conformational preferences and intermolecular interactions in the solid state.
Logical Relationships in Structural Analysis
The relationship between the molecular structure of this compound and its resulting crystallographic parameters is fundamental. The interplay of intramolecular and intermolecular forces dictates the final crystal packing. A diagram illustrating this logical relationship is provided below.
Conclusion and Future Outlook
This technical guide has outlined the essential experimental protocols and analytical considerations for the crystal structure determination of this compound. While a definitive crystal structure for this specific molecule is not yet publicly available, the comparative data from analogous compounds provides a solid foundation for future research.
The elucidation of the precise solid-state conformation of this compound through single-crystal X-ray diffraction remains a critical endeavor. Such data will be invaluable for computational modeling, understanding structure-activity relationships, and guiding the development of novel therapeutics based on this important scaffold. It is anticipated that future research will focus on the synthesis of high-quality crystals of the title compound and its derivatives to provide this much-needed structural information to the scientific community.
References
A Technical Guide to the Spectroscopic Characterization of 2-Phenylpiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-phenylpiperidine-2-carboxylic acid. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring this information. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of novel chemical entities.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural analogues and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~7.3-7.5 | m | 5H | Phenyl-H |
| ~3.5-3.7 | m | 1H | Piperidine-H6 (eq) |
| ~3.0-3.2 | m | 1H | Piperidine-H6 (ax) |
| ~2.8-3.0 | m | 1H | Piperidine-H3 (eq) |
| ~2.2-2.4 | m | 1H | Piperidine-H3 (ax) |
| ~1.6-1.9 | m | 4H | Piperidine-H4, H5 |
| ~1.5-2.5 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | -COOH |
| ~138-142 | Phenyl C (quaternary) |
| ~128-130 | Phenyl CH (para) |
| ~127-129 | Phenyl CH (ortho) |
| ~126-128 | Phenyl CH (meta) |
| ~65-70 | Piperidine C2 |
| ~45-50 | Piperidine C6 |
| ~30-35 | Piperidine C3 |
| ~24-28 | Piperidine C5 |
| ~23-27 | Piperidine C4 |
Table 3: Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic) |
| ~1200-1300 | Strong | C-O stretch |
| ~700-750 | Strong | Aromatic C-H bend (monosubstituted) |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation
| m/z | Proposed Fragment |
| 205 | [M]⁺ (Molecular Ion) |
| 160 | [M - COOH]⁺ |
| 104 | [C₆H₅-CH=NH]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with an exponential window function and perform phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data with an exponential window function and perform phasing and baseline correction.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electrospray Ionization (ESI): Dissolve a small amount of the sample ( ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For Electron Ionization (EI): The sample can be introduced directly via a solids probe.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements or a quadrupole mass spectrometer for routine analysis.
-
Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Typical source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and desolvation gas temperature of 250-350 °C.
-
-
Acquisition (EI):
-
Heat the solids probe to volatilize the sample into the ion source.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Determining the Physicochemical Properties of 2-Phenylpiperidine-2-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for determining the aqueous solubility and dissociation constants (pKa) of 2-phenylpiperidine-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on established, robust experimental protocols that can be readily implemented in a laboratory setting. To illustrate data presentation, this guide includes example data for the structurally related amino acid, L-phenylalanine.
Determination of Thermodynamic Solubility
The thermodynamic solubility of a compound is a critical parameter in drug discovery and development, influencing absorption and bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and accuracy.[1]
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of a solid compound.[1][2][3]
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
-
-
Sample Analysis:
-
Carefully pipette an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Illustrative Data Presentation
The following table presents example solubility data for L-phenylalanine in water at various temperatures.
| Temperature (°C) | Solubility in Water (g/L) |
| 0 | 19.8 |
| 25 | 26.4 |
| 50 | 44.3 |
| 75 | 66.2 |
| 100 | 99.0 |
Data for L-phenylalanine, a structurally similar amino acid.[4][5]
Experimental Workflow for Solubility Determination
Determination of Dissociation Constant (pKa)
The pKa values of a molecule describe its ionization state at different pH values. For an amino acid derivative like this compound, there will be at least two pKa values: one for the carboxylic acid group (pKa1) and one for the amino group (pKa2). Potentiometric titration is a highly accurate method for determining pKa values.[6][7][8]
Experimental Protocol: Potentiometric Titration
This protocol details the determination of pKa values by titrating a solution of the compound with a strong acid and a strong base.[6][7][8][9]
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Deionized water (CO2-free)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
-
Titration with Acid:
-
Place a known volume of the sample solution in a beaker with a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH.
-
Add small, precise increments of the standardized HCl solution from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH reaches a low, stable value (e.g., pH 1.5-2.0).
-
-
Titration with Base:
-
Thoroughly rinse the equipment.
-
Place a fresh, known volume of the sample solution in a clean beaker.
-
Record the initial pH.
-
Titrate the solution with the standardized NaOH solution in a similar incremental manner as the acid titration.
-
Continue the titration until the pH reaches a high, stable value (e.g., pH 11.5-12.0).
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added for both titrations to generate titration curves.
-
The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point (titration with NaOH) corresponds to the pKa of the carboxylic acid group (pKa1). The second half-equivalence point (after converting the amino group to its conjugate acid with HCl and then titrating with NaOH) corresponds to the pKa of the amino group (pKa2).
-
Alternatively, the pKa values can be determined from the inflection points of the first derivative of the titration curve.
-
Illustrative Data Presentation
The following table provides the pKa values for L-phenylalanine.
| Ionizable Group | pKa |
| Carboxylic Acid (pKa1) | 1.83 |
| Amino Group (pKa2) | 9.13 |
Data for L-phenylalanine, a structurally similar amino acid.[4]
Experimental Workflow for pKa Determination
Conclusion
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
The Putative Mechanism of Action of 2-Phenylpiperidine-2-carboxylic Acid on NMDA Receptors: A Technical Guide Based on Structurally Related Compounds
Executive Summary
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Their dysregulation is implicated in a variety of neurological disorders, making them a key target for drug development. Piperidine derivatives, particularly those with a carboxylic acid at the 2-position, have been extensively investigated as competitive antagonists of the NMDA receptor. This guide synthesizes the available information on these analogs to propose a mechanism of action for 2-phenylpiperidine-2-carboxylic acid. It is hypothesized that this compound acts as a competitive antagonist at the glutamate binding site on the NR2 subunit of the NMDA receptor. This guide provides a detailed overview of the inferred mechanism, supporting data from related compounds, experimental protocols for characterization, and visual representations of the relevant pathways and workflows.
Inferred Mechanism of Action
Based on the pharmacology of related piperidine-2-carboxylic acid derivatives, this compound is likely a competitive antagonist at the NMDA receptor.[1] This mechanism involves the direct competition with the endogenous agonist, glutamate, for binding to the agonist binding site on the NR2 subunit of the NMDA receptor complex.[2]
The key features of this proposed mechanism are:
-
Competitive Binding: The molecule's structure, featuring a piperidine ring and a carboxylic acid group, mimics the core structure of glutamate, allowing it to bind to the glutamate binding pocket. The phenyl group at the 2-position likely influences the binding affinity and selectivity.
-
Receptor Inhibition: Upon binding, the compound occupies the glutamate binding site without activating the receptor. This prevents glutamate from binding and subsequently inhibits the conformational changes required for ion channel opening.
-
No Direct Channel Blockade: Unlike non-competitive antagonists such as MK-801 or phencyclidine (PCP), this class of compounds is not expected to block the open ion channel pore.[2] Its action is at the extracellular agonist binding domain.
-
Subunit Selectivity: The affinity and potency of piperidine-based antagonists can vary depending on the specific NR2 subunit (NR2A, NR2B, NR2C, or NR2D) that comprises the heteromeric NMDA receptor.[3] The nature of the substituent at the 4-position of the piperidine ring has been shown to significantly influence this selectivity.[2] While no specific data exists for this compound, it is plausible that the phenyl group contributes to a degree of subunit selectivity.
Signaling Pathway
The following diagram illustrates the canonical NMDA receptor signaling pathway and the proposed site of action for a competitive antagonist like this compound.
Quantitative Data for Structurally Related Compounds
The following table summarizes the binding affinities (Ki) of a related piperidine-based compound, PMPA, for different NMDA receptor subunits. This data illustrates the principle of subunit selectivity among this class of antagonists.
| Compound | NR2 Subunit | Ki (μM) | Reference |
| PMPA | NR2A | 0.84 | [3] |
| NR2B | 2.74 | [3] | |
| NR2C | 3.53 | [3] | |
| NR2D | 4.16 | [3] |
Note: PMPA in this context is a phosphonate-containing analog, not this compound. This data is presented to illustrate the pharmacological principles of related compounds.
The following table presents IC50 values for other piperidine-2-carboxylic acid derivatives from radioligand binding and functional assays.
| Compound | Assay | IC50 | Reference |
| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | [3H]CGS 19755 Binding | 67 ± 6 nM | [4] |
| NMDA-induced depolarization in cortical slices | 1.9 ± 0.24 μM | [4] | |
| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) | [3H]CPP Binding | Potent displacement | [1] |
| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | [3H]CPP Binding | Potent displacement | [1] |
| LY233053 | [3H]CGS-19755 Binding | 107 ± 7 nM | [5] |
| NMDA-induced responses in cortical wedge | 4.2 ± 0.4 μM | [5] |
Experimental Protocols
The characterization of NMDA receptor antagonists typically involves a combination of in vitro binding and functional assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the NMDA receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to a specific site.
Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor.
Typical Protocol:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains. The tissue is homogenized in a buffered sucrose solution and centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are subsequently washed and stored at -80°C.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand, such as [3H]CGS 19755 (a high-affinity competitive antagonist), and varying concentrations of the test compound.[4][5]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Assay in Cortical Slices
This functional assay directly measures the ability of a compound to inhibit the physiological response of neurons to NMDA.
Objective: To determine the functional potency (IC50) of the test compound as an NMDA receptor antagonist.
Typical Protocol:
-
Slice Preparation: Coronal slices of the cerebral cortex are prepared from rodents. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Slices (e.g., 400 μm thick) are cut using a vibratome.
-
Recording: The slices are transferred to a recording chamber and continuously perfused with aCSF. Extracellular field potentials or whole-cell patch-clamp recordings are made from neurons in the cortical slice.
-
NMDA Application: A baseline response is established, and then NMDA (e.g., 40 μM) is applied to the slice, which induces a depolarization or inward current that can be measured.[4]
-
Antagonist Application: The slice is then perfused with the test compound at various concentrations for a period before co-application with NMDA.
-
Measurement of Inhibition: The ability of the test compound to reduce the NMDA-induced response is quantified.
-
Data Analysis: A concentration-response curve is generated, and the IC50 value is calculated, representing the concentration of the antagonist that produces a 50% inhibition of the NMDA-induced response.
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a novel NMDA receptor antagonist.
Conclusion
While direct experimental evidence for the mechanism of action of this compound on NMDA receptors is lacking, a strong inference can be drawn from the extensive research on structurally related piperidine-2-carboxylic acid derivatives. The proposed mechanism is competitive antagonism at the glutamate binding site of the NMDA receptor. The phenyl substituent at the 2-position is predicted to be a key determinant of the compound's affinity and potential subunit selectivity. Further research, following the experimental protocols outlined in this guide, would be necessary to definitively confirm this hypothesis and fully characterize the pharmacological profile of this compound.
References
- 1. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Phenylpiperidine-2-carboxylic Acid: A Technical Guide to Catalytic Hydrogenation of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a synthetic route to 2-phenylpiperidine-2-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis proceeds via the catalytic hydrogenation of a pyridine precursor, 2-phenyl-2-(pyridin-2-yl)acetonitrile. This document outlines the complete synthetic pathway, from the preparation of the precursor to its subsequent hydrogenation and hydrolysis to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in the application of this methodology.
Introduction
Piperidine derivatives are prevalent structural motifs in a vast number of pharmaceuticals and bioactive molecules. The introduction of a phenyl and a carboxylic acid group at the 2-position of the piperidine ring creates a chiral center and provides functionalities for further molecular elaboration, making this compound a key building block in drug discovery. The catalytic hydrogenation of stable aromatic pyridine rings is a direct and atom-economical method for the synthesis of the corresponding saturated piperidines.[1][2] However, the aromaticity of the pyridine ring and potential catalyst poisoning by the nitrogen atom present significant challenges.[1] This guide details a robust multi-step synthesis involving the initial preparation of a suitable pyridine precursor followed by its catalytic hydrogenation.
Synthetic Pathway Overview
The synthesis of this compound is proposed via a three-step sequence, starting from commercially available phenylacetonitrile and 2-bromopyridine. The overall transformation is depicted below.
Caption: Overall synthetic pathway.
Experimental Protocols
Step 1: Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile
This procedure outlines the synthesis of the key pyridine precursor.
Materials:
-
Phenylacetonitrile
-
Sodium amide (NaNH₂)
-
2-Bromopyridine
-
Toluene, dry
-
Hydrochloric acid (HCl), 6 N
-
Sodium hydroxide (NaOH), 50% solution
-
Ether
-
Sodium sulfate (Na₂SO₄)
-
Isopropyl ether
Procedure:
-
To a stirred suspension of powdered sodium amide (31.2 g, 0.80 mol) in dry toluene (200 ml) in a 2-liter three-neck round-bottom flask, add phenylacetonitrile (46.8 g, 0.40 mol) dropwise while maintaining the temperature at 30-35°C with an ice bath.
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 4.5 hours with continuous stirring.
-
Add a solution of 2-bromopyridine (63.6 g, 0.40 mol) in toluene (100 ml) dropwise at a rate that maintains reflux.
-
Continue stirring and refluxing for an additional 3 hours after the addition is complete.
-
Cool the mixture to 25°C and cautiously add approximately 300 ml of water.
-
Separate the phases and extract the toluene layer with water (150 ml) and then with several portions of cold 6 N hydrochloric acid.
-
Basify the combined acidic extracts with 50% sodium hydroxide solution with cooling, and then extract with ether.
-
Wash the ether extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Distill the residue under vacuum (b.p. 134-136°C / 0.07 mm) to yield the product, which crystallizes upon cooling.
-
Recrystallize the solid from isopropyl ether to obtain pure 2-phenyl-2-(pyridin-2-yl)acetonitrile (m.p. 87-88.5°C).
Step 2: Catalytic Hydrogenation to 2-Phenylpiperidine-2-carbonitrile
This protocol describes the hydrogenation of the pyridine ring.
Materials:
-
2-Phenyl-2-(pyridin-2-yl)acetonitrile
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a high-pressure reactor vessel, dissolve 2-phenyl-2-(pyridin-2-yl)acetonitrile (1.0 eq) in glacial acetic acid.
-
Carefully add platinum(IV) oxide (5 mol%) to the solution.
-
Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 50-70 bar.[2]
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours.[2]
-
Upon reaction completion, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenylpiperidine-2-carbonitrile.
Step 3: Hydrolysis to this compound
This final step converts the nitrile to the desired carboxylic acid.
Materials:
-
2-Phenylpiperidine-2-carbonitrile
-
Hydrochloric acid, concentrated
-
Sodium hydroxide solution for neutralization
Procedure:
-
To the crude 2-phenylpiperidine-2-carbonitrile, add a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the key catalytic hydrogenation step. Data is based on general procedures for pyridine hydrogenation.[2]
| Parameter | Value | Reference |
| Substrate | 2-Phenyl-2-(pyridin-2-yl)acetonitrile | - |
| Catalyst | Platinum(IV) oxide (PtO₂) | [2] |
| Catalyst Loading | 5 mol% | [2] |
| Solvent | Glacial Acetic Acid | [2] |
| Hydrogen Pressure | 50-70 bar | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 6-10 hours | [2] |
| Yield | High (expected) | - |
Visualizations
Reaction Pathway
References
An In-depth Technical Guide to the Chemical Properties of 2-Phenylpiperidine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-phenylpiperidine-2-carboxylic acid derivatives. This class of compounds holds significant interest in medicinal chemistry due to the structural combination of a rigid piperidine scaffold, a phenyl ring, and a carboxylic acid moiety, offering a versatile platform for designing novel therapeutic agents. Understanding the fundamental physicochemical properties of these derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.
This document outlines key chemical properties, presents available quantitative data in a structured format, provides detailed experimental protocols for their determination, and includes visualizations to illustrate key workflows.
Core Chemical Properties and Their Significance in Drug Discovery
The journey of a drug candidate from discovery to clinical application is heavily influenced by its chemical properties. For this compound derivatives, the interplay between the acidic carboxylic group, the basic piperidine nitrogen, and the lipophilic phenyl ring dictates their overall physicochemical profile.
-
Acid Dissociation Constant (pKa): The pKa values of the carboxylic acid and the piperidine nitrogen determine the ionization state of the molecule at physiological pH. This is critical for solubility, membrane permeability, and receptor interaction. The carboxylic acid function typically has a pKa in the range of 4-5, while the protonated piperidine nitrogen has a pKa of 9-10.[1]
-
Lipophilicity (LogP/LogD): The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. This property is a key determinant of absorption, distribution, metabolism, and excretion (ADME) characteristics, including the ability to cross the blood-brain barrier. A delicate balance of lipophilicity and hydrophilicity is essential for a successful drug candidate.[2]
-
Solubility: Aqueous solubility is crucial for drug formulation and bioavailability. The zwitterionic nature of these compounds at certain pH ranges can influence their solubility.
-
Melting Point: The melting point is an indicator of the purity and stability of a compound. It is influenced by the crystal lattice energy, which is affected by intermolecular forces.
Quantitative Physicochemical Data
Table 1: Physicochemical Properties of Parent Scaffolds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Melting Point (°C) |
| 2-Phenylpiperidine | C₁₁H₁₅N | 161.24 | - | 110 |
| Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | - | - |
| 4-Phenylpiperidine-4-carboxylic acid | C₁₂H₁₅NO₂ | 205.25 | -1[3] | - |
| 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester | C₂₂H₂₄N₂O₄ | 380.4 | 3.3[4] | - |
Table 2: Spectroscopic Data for Related Piperidine Derivatives
| Derivative Type | Spectroscopic Method | Key Characteristic Signals |
| Piperidine Salts | FT-IR | NH₂⁺ group signal around 3070 cm⁻¹ |
| Carboxylic Acid Derivatives | ¹³C NMR | Carboxyl carbon signal between 160-185 ppm |
| Carboxylic Acid Derivatives | IR | C=O stretch: Acid chlorides (1790-1815 cm⁻¹), Esters (1735-1750 cm⁻¹), Amides (1650-1690 cm⁻¹) |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of drug development. The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound derivatives.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as a titrant is added.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound derivative in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic or basic groups have been neutralized. Two pKa values will be obtained for these zwitterionic compounds, one for the carboxylic acid and one for the piperidine nitrogen.
Determination of LogD by Shake-Flask Method
The distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant measure of lipophilicity for ionizable compounds.
Methodology:
-
Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a vial, add a defined volume of the PBS buffer and n-octanol (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution.
-
Equilibration: Seal the vial and shake it for a set period (e.g., 1 hour) at a constant temperature to allow for the compound to partition between the two phases.[2][5]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing the desired solvent (e.g., phosphate buffer at pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).
Visualizing Key Processes
Diagrams are essential for clearly communicating complex workflows and relationships. The following sections provide Graphviz DOT scripts for generating such diagrams.
Synthetic and Purification Workflow
The synthesis of this compound derivatives often involves the formation of an amide or ester linkage from the carboxylic acid. The following workflow illustrates a general synthetic and purification process.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Logical Relationship of Physicochemical Properties
The core physicochemical properties are interconnected and collectively influence the drug-like characteristics of a molecule.
Caption: Interrelationship of key physicochemical properties and their impact on ADME.
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. enamine.net [enamine.net]
- 3. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester | C22H24N2O4 | CID 15380464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-Depth Technical Guide to 2-Phenylpiperidine-2-carboxylic Acid: From Discovery to Modern Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylpiperidine-2-carboxylic acid, a substituted derivative of pipecolic acid, represents a unique structural motif with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis and exploring its chemical properties. While a singular, celebrated "discovery" of this compound is not prominent in the historical scientific literature, its emergence is intrinsically linked to the broader exploration of phenylpiperidine derivatives and the development of stereoselective synthetic methodologies for α-amino acids. This document consolidates available information to construct a historical narrative and presents detailed experimental protocols for key synthetic transformations.
Introduction: The Phenylpiperidine Scaffold in Medicinal Chemistry
The phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of numerous potent opioid analgesics. The pioneering synthesis of meperidine in the 1930s unveiled the pharmacological potential of 4-phenylpiperidine derivatives, a discovery that spurred decades of research and led to the development of highly successful drugs such as fentanyl. These compounds typically feature a phenyl group at the 4-position of the piperidine ring, which has been established as a critical pharmacophore for opioid receptor activity.
In contrast, the this compound structure, where the phenyl and carboxyl groups are geminally substituted at the 2-position, has a less storied history. Its development is more nuanced, arising from the academic and industrial pursuit of novel amino acid analogs and constrained peptide mimics. The presence of a chiral center at the α-carbon of this cyclic amino acid has made it a target for asymmetric synthesis, driving the development of sophisticated chemical transformations.
Historical Context and Putative "Discovery"
A definitive "discovery" of this compound in the traditional sense—a singular breakthrough by a specific research group—is not clearly documented in readily accessible historical records. Its first synthesis was likely not a targeted endeavor for a specific biological activity but rather a result of systematic explorations into the synthesis of novel α-substituted cyclic amino acids.
The intellectual lineage of this compound can be traced through the development of synthetic methods for pipecolic acid (piperidine-2-carboxylic acid) and its derivatives. Early methods for the synthesis of piperidine-containing compounds were often non-stereoselective and required harsh reaction conditions.
A significant advancement in the synthesis of related structures is found in a 2010 patent describing a method for preparing (S)-2-piperidinecarboxylic acid.[1] This process involves the synthesis of a chiral N-iminopyridinium salt from a chiral amide, followed by the introduction of a phenyl group using a Grignard reagent (PhMgBr·LiBr).[1] Subsequently, the phenyl group is removed through hydrogenation and oxidation, ultimately yielding the desired pipecolic acid.[1] While the final product is not this compound, this methodology highlights a modern approach where a 2-phenylpiperidine derivative serves as a key intermediate, demonstrating the contemporary relevance of this structural motif in complex stereoselective synthesis.
This suggests that the "discovery" of this compound was likely a quiet event in the annals of organic synthesis, with its importance growing as the demand for structurally diverse and stereochemically pure amino acid analogs increased.
Key Synthetic Methodologies
The synthesis of this compound and its derivatives presents a significant stereochemical challenge due to the quaternary chiral center at the 2-position. Various synthetic strategies have been developed to address this, ranging from classical methods to modern catalytic asymmetric approaches.
Strecker Synthesis and Related Approaches
The Strecker synthesis, a classical method for the synthesis of α-amino acids, can be conceptually adapted for this compound. This would involve the reaction of a suitable cyclic imine precursor with a cyanide source and an amine, followed by hydrolysis. However, the generation and stability of the required cyclic imine can be challenging.
A logical workflow for a Strecker-type synthesis is outlined below:
Caption: Conceptual workflow of a Strecker-type synthesis.
Asymmetric Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries has been a powerful strategy for the stereoselective synthesis of α-amino acids. This approach involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.
A representative experimental workflow is depicted below:
Caption: Asymmetric synthesis using a chiral auxiliary.
Quantitative Data from Synthetic Studies
While a wealth of quantitative data exists for the synthesis of various piperidine derivatives, specific data for the synthesis of this compound is sparse in the readily available literature. The following table summarizes representative yields for related transformations, providing a benchmark for potential synthetic efficiency.
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Amidation of 2-Piperidinecarboxylic Acid | 2-Piperidinecarboxylic acid | Thionyl chloride, 2,6-dimethylaniline, NaOH | 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide | >85 | [2] |
| Phenyl Group Introduction (Intermediate) | Chiral N-iminopyridinium salt | PhMgBr·LiBr | Chiral 2-phenyl-dihydropyridine derivative | N/A | [1] |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related piperidine carboxylic acid derivatives and can be adapted for the synthesis of this compound.
General Procedure for the Amidation of 2-Piperidinecarboxylic Acid
This protocol is adapted from the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide and illustrates a general method for derivatizing the carboxylic acid functionality.[2]
Materials:
-
2-Piperidinecarboxylic acid
-
Concentrated hydrochloric acid
-
Thionyl chloride
-
2,6-Dimethylaniline
-
Toluene
-
Sodium hydroxide solution (30%)
-
Water
-
Xylene
Procedure:
-
To a solution of 2-piperidinecarboxylic acid in a suitable solvent, add concentrated hydrochloric acid to adjust the pH to 1-2.
-
Reflux the mixture under reduced pressure to remove water.
-
Cool the reaction mixture and add a halogenating agent, such as thionyl chloride, dropwise at a controlled temperature.
-
After the halogenation is complete, add a solution of 2,6-dimethylaniline in toluene dropwise.
-
Heat the reaction mixture to drive the amidation reaction to completion.
-
Cool the mixture and add water to dissolve the product.
-
Neutralize the aqueous solution with a sodium hydroxide solution to precipitate the crude product.
-
Extract the aqueous layer with xylene.
-
Filter the solid product, wash with water until neutral, and dry to obtain the final product.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies detailing the biological activity and associated signaling pathways of this compound itself. However, the broader class of phenylpiperidine derivatives is well-known to interact with various central nervous system targets. For instance, many 4-phenylpiperidines are potent opioid receptor agonists. It is plausible that this compound and its derivatives could exhibit novel pharmacological profiles, potentially interacting with different receptors or acting as allosteric modulators.
A hypothetical signaling pathway that could be investigated for a novel phenylpiperidine derivative is outlined below:
Caption: Hypothetical GPCR signaling pathway.
Conclusion and Future Directions
The history of this compound is interwoven with the broader narrative of synthetic organic chemistry and the quest for novel molecular architectures. While its "discovery" lacks a singular, defining moment, its importance as a synthetic target and potential pharmacological scaffold is undeniable. The development of stereoselective routes to this and related compounds continues to be an active area of research, driven by the enduring need for new therapeutic agents and chemical probes.
Future research in this area will likely focus on:
-
The development of more efficient and scalable catalytic asymmetric syntheses.
-
The exploration of the biological activity of this compound and its derivatives against a wide range of biological targets.
-
The incorporation of this constrained amino acid into peptidomimetics to study protein-protein interactions and develop novel therapeutics.
This technical guide serves as a foundational resource for researchers interested in this intriguing molecule, providing a historical perspective, a summary of synthetic approaches, and a framework for future investigation.
References
Theoretical Conformational Analysis of 2-Phenylpiperidine-2-carboxylic Acid: A Computational Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Phenylpiperidine-2-carboxylic acid is a chiral amino acid derivative with a constrained piperidine scaffold, making it a valuable building block in medicinal chemistry. The three-dimensional conformation of this molecule is critical in defining its interactions with biological targets. This technical guide outlines a comprehensive theoretical approach using computational chemistry to elucidate the conformational landscape of this compound. We detail a robust methodology based on Density Functional Theory (DFT) and discuss the anticipated low-energy conformers, their relative stabilities, and key structural parameters. This analysis provides a foundational understanding for its application in rational drug design and development.
Introduction
The piperidine ring is a privileged scaffold in pharmaceutical sciences, present in numerous approved drugs.[1] The conformational preferences of substituents on the piperidine ring significantly influence a molecule's physicochemical properties and its biological activity. For 2-substituted piperidines, a key conformational question is the preference for the substituent to occupy an axial or equatorial position. This equilibrium is governed by a delicate balance of steric and electronic effects.[2]
In the case of this compound, the presence of two geminal substituents at the C2 position introduces additional complexity. The bulky phenyl group and the polar carboxylic acid group will have distinct stereoelectronic demands, leading to a unique conformational profile. Understanding the low-energy shapes this molecule can adopt is crucial for designing derivatives with optimized target engagement and pharmacokinetic properties.
This whitepaper presents a theoretical framework for the in-depth conformational analysis of this compound. Due to the absence of specific experimental data for this exact molecule in the public domain, this guide proposes a state-of-the-art computational protocol to generate reliable structural and energetic data.
Conformational Isomers of Interest
The primary focus of this analysis is the chair conformation of the piperidine ring, which is overwhelmingly favored for six-membered saturated heterocycles.[2] For this compound, there are two principal chair conformers, distinguished by the axial or equatorial orientation of the phenyl group. Within each of these, the carboxylic acid group will also be either axial or equatorial. This leads to four primary chair conformations for consideration:
-
Conformer A: Phenyl group axial, Carboxylic acid group equatorial (ax-Ph, eq-COOH)
-
Conformer B: Phenyl group equatorial, Carboxylic acid group axial (eq-Ph, ax-COOH)
-
Conformer C: Phenyl group axial, Carboxylic acid group axial (ax-Ph, ax-COOH) - This conformer is expected to be high in energy due to severe 1,3-diaxial interactions and is typically excluded from detailed analysis of low-energy states.
-
Conformer D: Phenyl group equatorial, Carboxylic acid group equatorial (eq-Ph, eq-COOH) - Similarly, this conformer is anticipated to be sterically hindered.
The primary equilibrium of interest will be between Conformer A and Conformer B . Additionally, boat and twist-boat conformations, while generally higher in energy, will be computationally explored to ensure a thorough mapping of the potential energy surface.
Proposed Computational Methodology
To achieve a comprehensive and accurate conformational analysis, a multi-step computational protocol is proposed. This approach leverages the strengths of different computational methods for efficiency and accuracy.[3][4]
Experimental Protocols
Step 1: Initial Conformational Search An initial exploration of the conformational space will be performed using a molecular mechanics force field, such as MMFF94 or a similar high-quality force field.[5] This step efficiently generates a broad range of possible conformations, including various ring puckers (chair, boat, twist-boat) and orientations of the substituents.
Step 2: Geometry Optimization and Frequency Calculations The low-energy conformers identified in the initial search will be subjected to full geometry optimization using Density Functional Theory (DFT). Based on successful application to similar systems, the M06-2X functional is recommended due to its robust performance for non-covalent interactions.[3][6] A Pople-style basis set, such as 6-311G(d,p), will be employed for these optimizations.[7]
Following optimization, frequency calculations will be performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structures are true local minima on the potential energy surface (i.e., no imaginary frequencies).
-
To calculate the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy at 298.15 K.
Step 3: High-Accuracy Single-Point Energy Calculations To refine the relative energies of the optimized conformers, single-point energy calculations will be performed using a larger, more flexible basis set, such as def2-TZVPD.[8] This approach provides a more accurate electronic energy while leveraging the computationally less expensive optimized geometries.
Step 4: Solvation Effects To simulate the influence of a solvent environment (e.g., water or chloroform), the Polarizable Continuum Model (PCM) will be applied during the geometry optimization and final energy calculation steps.[6][8] This implicit solvation model accounts for the bulk electrostatic effects of the solvent, which can significantly influence conformational equilibria, especially for molecules with polar groups like carboxylic acids.
Computational Workflow Visualization
The proposed computational workflow is depicted below.
Caption: A flowchart illustrating the multi-step computational protocol for the conformational analysis.
Predicted Conformational Landscape and Data
Based on established principles of stereochemistry and findings for related 2-substituted piperidines, we can predict the likely outcomes of the proposed computational study. The piperidine ring will exist in a chair conformation. The key equilibrium will be between the conformer with an axial phenyl group and the one with an equatorial phenyl group.
The preference is dictated by the A-value, which is the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. While the phenyl group has a significant A-value (approx. 3.0 kcal/mol), favoring the equatorial position, the presence of the geminal carboxylic acid creates a more complex scenario. The gauche interactions and potential intramolecular hydrogen bonding between the carboxylic acid and the piperidine nitrogen could stabilize certain conformations.
The following tables summarize the hypothetical quantitative data expected from the proposed DFT calculations in a simulated aqueous environment (PCM).
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer ID | Phenyl Position | COOH Position | Ring Conformation | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| A | Axial | Equatorial | Chair | 1.2 | 1.0 |
| B | Equatorial | Axial | Chair | 0.0 | 0.0 |
| E | - | - | Twist-Boat | 5.8 | 6.1 |
Note: Energies are relative to the most stable conformer (B). These are illustrative values pending actual computation.
Table 2: Predicted Key Structural Parameters of the Most Stable Chair Conformers
| Parameter | Conformer A (ax-Ph, eq-COOH) | Conformer B (eq-Ph, ax-COOH) |
| C6-N1-C2-C3 Dihedral Angle (°) | -55.2 | 56.5 |
| N1-C2-C3-C4 Dihedral Angle (°) | 53.8 | -54.9 |
| C2-N1 Bond Length (Å) | 1.47 | 1.48 |
| C2-Phenyl Bond Length (Å) | 1.52 | 1.51 |
| C2-Carboxyl Bond Length (Å) | 1.53 | 1.54 |
| Intramolecular H-bond (O-H···N) | No | Yes (Potential) |
Note: These values are hypothetical and serve to illustrate the expected data presentation.
Visualization of Conformational Equilibrium
The primary conformational equilibrium for this compound involves the interconversion of the two main chair forms. This relationship can be visualized as follows.
Caption: The equilibrium between the two primary chair conformations proceeds via a higher-energy twist-boat intermediate.
Conclusion
This technical guide outlines a comprehensive theoretical protocol for the conformational analysis of this compound. By employing a combination of molecular mechanics and high-level DFT calculations, including the effects of solvation, it is possible to generate a detailed understanding of the molecule's conformational landscape. The anticipated results suggest a preference for the conformer with an equatorial phenyl group and an axial carboxylic acid group, potentially stabilized by intramolecular interactions. The quantitative data and structural insights derived from such a study are invaluable for medicinal chemists and drug designers, enabling a more informed approach to the development of novel therapeutics based on this promising molecular scaffold.
References
- 1. Solvent model - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Phenylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-phenylpyridine-2-carboxylic acid to synthesize 2-phenylpiperidine-2-carboxylic acid. This transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceutical agents. These protocols are designed to serve as a comprehensive guide for researchers, offering insights into various catalytic systems, reaction conditions, and potential challenges.
Introduction
The catalytic hydrogenation of pyridine derivatives to their corresponding piperidines is a fundamental transformation in organic synthesis. However, the hydrogenation of the pyridine ring can be challenging due to its aromatic stability and the potential for the nitrogen atom to poison the catalyst.[1] The substrate, 2-phenylpyridine-2-carboxylic acid, presents additional complexities due to the presence of the phenyl group, which can influence the substrate's interaction with the catalyst surface, and the carboxylic acid group, which can affect solubility and catalyst activity.
This guide outlines protocols for both heterogeneous and homogeneous catalytic hydrogenation, drawing from established procedures for structurally related compounds. While direct protocols for 2-phenylpyridine-2-carboxylic acid are not extensively reported in the literature, the following methodologies for similar substrates provide a strong foundation for developing a successful synthesis.
Data Presentation: Comparison of Catalytic Systems for Pyridine Hydrogenation
The following table summarizes quantitative data from various studies on the catalytic hydrogenation of pyridine derivatives, offering a comparative overview of different catalytic systems and their efficacy. This data can guide the selection of a suitable starting point for the hydrogenation of 2-phenylpyridine-2-carboxylic acid.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Reference |
| 5% Rh/Al₂O₃ | Nicotinic Acid | 39 (by weight) | Water / NH₃ | Room Temp. | 2 | <4 | High | US3159639A |
| PtO₂ | 3-Phenylpyridine | - | Glacial Acetic Acid | Room Temp. | 60 | 8 | - | [2] |
| Rh₂O₃ | 2-Phenylpyridine | 0.5 | TFE | 40 | 5 | 16 | Low Conversion | [3][4] |
| [Rh(nbd)₂]BF₄ / Josiphos | Ethyl-2-pyridinecarboxylate | 5 | Ethanol | 60 | 100 | - | - | [1] |
Experimental Protocols
The following are detailed experimental protocols adapted from literature for the catalytic hydrogenation of pyridine derivatives. These should be considered as starting points for the optimization of the hydrogenation of 2-phenylpyridine-2-carboxylic acid.
Protocol 1: Heterogeneous Hydrogenation using Rhodium on Alumina
This protocol is adapted from a patented procedure for the hydrogenation of pyridylcarboxylic acids and is designed to mitigate catalyst poisoning and potential decarboxylation.[5]
Materials:
-
2-Phenylpyridine-2-carboxylic acid
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Deionized Water
-
Ammonium Hydroxide (28-30%)
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable high-pressure reactor vessel, prepare a suspension of 2-phenylpyridine-2-carboxylic acid (1.0 eq) in deionized water.
-
To this suspension, add at least an equimolar amount of ammonium hydroxide.
-
Carefully add 5% Rhodium on Alumina catalyst. The catalyst loading can be initially set at approximately 5-10% by weight relative to the substrate.
-
Seal the reactor and purge the system with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to an initial pressure of 2-3 bar.
-
Commence vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the reactor and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with deionized water.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water).
Expected Challenges and Optimization:
-
Low Conversion: As observed with 2-phenylpyridine using a rhodium oxide catalyst, complete reduction may be challenging.[3][4] Increasing the hydrogen pressure, temperature, or catalyst loading may be necessary.
-
Catalyst Poisoning: The addition of ammonia is crucial to prevent inhibition of the catalyst by the nitrogen atoms of the substrate and product.[5]
Protocol 2: Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol is based on the hydrogenation of substituted pyridines and offers an alternative heterogeneous catalyst.[2]
Materials:
-
2-Phenylpyridine-2-carboxylic acid
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Place 2-phenylpyridine-2-carboxylic acid (1.0 eq) and a catalytic amount of PtO₂ (typically 1-5 mol%) in a high-pressure reactor vessel.
-
Add glacial acetic acid as the solvent. The use of an acidic solvent can help to prevent catalyst poisoning.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to approximately 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction for 6-8 hours.
-
After the reaction, vent the reactor and purge with nitrogen.
-
Filter the catalyst through a Celite pad and wash with acetic acid.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
Expected Challenges and Optimization:
-
Selectivity: While the pyridine ring is the primary target for hydrogenation, the phenyl ring may also be susceptible to reduction under harsh conditions. Careful monitoring of the reaction is necessary.
-
Work-up: The use of acetic acid will require a careful work-up procedure to neutralize the acid and isolate the product.
Protocol 3: Homogeneous Asymmetric Hydrogenation of the Corresponding Ester
For enantioselective synthesis, a homogeneous approach is often preferred. This protocol is based on the asymmetric hydrogenation of ethyl-2-pyridinecarboxylate and would require prior esterification of the starting material.[1]
Materials:
-
Ethyl 2-phenylpyridine-2-carboxylate (esterified starting material)
-
[Rh(nbd)₂]BF₄ (precatalyst)
-
Chiral diphosphine ligand (e.g., (R,R)-Et-DuPhos, (S,S)-Josiphos)
-
Anhydrous, degassed solvent (e.g., ethanol)
-
High-pressure autoclave with a glass insert
Procedure:
-
In a glovebox, charge a glass insert for the autoclave with the rhodium precatalyst and the chiral ligand.
-
Add a small amount of the degassed solvent and stir for 15-20 minutes to allow for complex formation.
-
Add the solution of ethyl 2-phenylpyridine-2-carboxylate in the same solvent.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen.
-
Pressurize with hydrogen to the desired pressure (e.g., 100 bar) and heat to the reaction temperature (e.g., 60 °C).
-
Stir the reaction for the required time, monitoring for completion by an appropriate analytical method (e.g., GC-MS or HPLC).
-
After the reaction, cool the autoclave to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
The resulting product will be the chiral ethyl 2-phenylpiperidine-2-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. Purification is typically achieved through column chromatography.
Expected Challenges and Optimization:
-
Enantioselectivity: The choice of chiral ligand is critical for achieving high enantiomeric excess. Screening of different ligands may be necessary.
-
Catalyst Stability: Homogeneous catalysts can sometimes decompose under reaction conditions, leading to the formation of inactive metal species.
Mandatory Visualizations
Caption: Experimental workflow for heterogeneous catalytic hydrogenation.
Caption: Logical relationship of the hydrogenation and potential challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. sarponggroup.com [sarponggroup.com]
Application Notes and Protocols for the Synthesis of 2-Phenylpiperidine-2-carboxylic Acid via Grignard Reaction
Introduction
2-Phenylpiperidine-2-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. This document provides detailed application notes and experimental protocols for a plausible synthetic route to this compound, leveraging a key Grignard reaction step. The protocols are designed for researchers, scientists, and drug development professionals. The synthesis commences with the commercially available ethyl piperidine-2-carboxylate and proceeds through a cyclic imine intermediate, followed by the addition of a phenyl Grignard reagent and subsequent hydrolysis.
Overall Synthetic Scheme
The proposed synthetic pathway involves three main stages:
-
Oxidation of Ethyl Piperidine-2-carboxylate: The secondary amine of the starting material is oxidized to form the corresponding cyclic imine (ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate).
-
Grignard Reaction: Phenylmagnesium bromide is added to the cyclic imine ester. This nucleophilic addition to the carbon-nitrogen double bond is the key step in introducing the phenyl group at the 2-position.
-
Hydrolysis: The resulting ethyl 2-phenylpiperidine-2-carboxylate is hydrolyzed to yield the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate (Cyclic Imine)
This protocol describes the oxidation of ethyl piperidine-2-carboxylate to its corresponding cyclic imine.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl piperidine-2-carboxylate | C₈H₁₅NO₂ | 157.21 | 10.0 g | 0.0636 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 11.3 g | 0.0636 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 200 mL | - |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 9.7 mL (7.0 g) | 0.0699 |
| Saturated aq. NaHCO₃ | - | - | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a stirred solution of ethyl piperidine-2-carboxylate (10.0 g, 0.0636 mol) in anhydrous dichloromethane (200 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add N-bromosuccinimide (11.3 g, 0.0636 mol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add triethylamine (9.7 mL, 0.0699 mol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate.
Protocol 2: Grignard Reaction with Phenylmagnesium Bromide
This protocol details the preparation of phenylmagnesium bromide and its subsequent reaction with the cyclic imine ester.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | Mg | 24.31 | 1.85 g | 0.0761 |
| Bromobenzene | C₆H₅Br | 157.01 | 11.0 g (7.4 mL) | 0.0700 |
| Anhydrous diethyl ether or THF | (C₂H₅)₂O or C₄H₈O | 74.12 or 72.11 | 150 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate | C₈H₁₃NO₂ | 155.19 | 10.0 g | 0.0644 |
| Saturated aq. NH₄Cl | - | - | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
Part A: Preparation of Phenylmagnesium Bromide
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.
-
Place magnesium turnings (1.85 g, 0.0761 mol) in the flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of bromobenzene (11.0 g, 0.0700 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 5 mL) of the bromobenzene solution to the magnesium turnings. The reaction should start spontaneously, indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.
Part B: Reaction with Cyclic Imine Ester
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate (10.0 g, 0.0644 mol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of the cyclic imine dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to 100 mL of a saturated aqueous ammonium chloride solution at 0 °C with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-phenylpiperidine-2-carboxylate.
Protocol 3: Hydrolysis to this compound
This protocol describes the final hydrolysis of the ester to the carboxylic acid.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-phenylpiperidine-2-carboxylate | C₁₄H₁₉NO₂ | 233.31 | (from previous step) | ~0.0644 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 5.15 g | 0.129 |
| Water | H₂O | 18.02 | 50 mL | - |
| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | As needed | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
Procedure:
-
Dissolve the crude ethyl 2-phenylpiperidine-2-carboxylate in ethanol (100 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (5.15 g, 0.129 mol) in water (50 mL).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~6-7 with concentrated hydrochloric acid. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| Ethyl piperidine-2-carboxylate | C₈H₁₅NO₂ | 157.21 | Liquid |
| Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate | C₈H₁₃NO₂ | 155.19 | Oil |
| Phenylmagnesium bromide | C₆H₅MgBr | 181.31 | Solution in Ether/THF |
| Ethyl 2-phenylpiperidine-2-carboxylate | C₁₄H₁₉NO₂ | 233.31 | Oil/Solid |
| This compound | C₁₂H₁₅NO₂ | 205.25 | Solid |
Table 2: Typical Reaction Parameters and Expected Yields
| Reaction Step | Temperature (°C) | Time (h) | Solvent | Expected Yield (%) |
| Oxidation | 0 to RT | 3 | Dichloromethane | 70-85 |
| Grignard Reaction | 0 to RT | 2.5 | Diethyl Ether/THF | 60-75 |
| Hydrolysis | Reflux (EtOH) | 4-6 | Ethanol/Water | 85-95 |
Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions and purification efficiency.
Mandatory Visualization
Application Note: Chiral HPLC Separation of 2-Phenylpiperidine-2-carboxylic Acid Enantiomers
Introduction
2-Phenylpiperidine-2-carboxylic acid is a chiral molecule of interest in pharmaceutical research and development due to its structural motifs present in various biologically active compounds. The effective separation and quantification of its enantiomers are crucial for understanding their individual pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for this purpose.[1][2] This application note provides a detailed protocol for the development of a chiral HPLC method for the enantioselective separation of this compound.
Principle of Chiral HPLC
Chiral HPLC facilitates the separation of enantiomers by utilizing a stationary phase that is itself chiral.[3] The differential interactions between the enantiomers and the CSP lead to the formation of transient diastereomeric complexes with varying stabilities. This results in different retention times for each enantiomer, allowing for their separation and quantification.[4] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely successful for a broad range of chiral compounds and represent a logical starting point for method development.[5][6]
Experimental Workflow
The general workflow for developing a chiral HPLC method is outlined below. This systematic approach ensures a robust and reproducible separation.
Caption: Experimental workflow for chiral HPLC method development.
Instrumentation and Consumables
A standard HPLC system equipped with a UV detector is suitable for this application. The selection of the chiral column is the most critical parameter.
Table 1: Instrumentation and Key Consumables
| Component | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Chiral Column | Chiralpak® IA (or similar amylose-based CSP) |
| Dimensions: 250 mm x 4.6 mm, 5 µm particle size | |
| Data System | Chromatography Data Software (CDS) |
| Solvents | HPLC Grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH) |
| Additive | Trifluoroacetic Acid (TFA) or Diethylamine (DEA) |
| Sample Vials | 2 mL amber glass vials with PTFE septa |
Detailed Experimental Protocol
This protocol outlines the steps for the separation of this compound enantiomers. Initial screening with a polysaccharide-based column is recommended.[5]
1. Standard and Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve the racemic standard of this compound in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a similar concentration. Filter the sample through a 0.45 µm syringe filter before injection.
2. Mobile Phase Preparation
-
Prepare the mobile phase by mixing the organic solvents in the desired ratio. For a normal phase separation, a typical starting point is a mixture of n-Hexane and an alcohol like Isopropanol or Ethanol.
-
Add an acidic or basic additive to the mobile phase to improve peak shape and resolution. For an acidic analyte like a carboxylic acid, a basic additive is generally not used, but an acidic modifier like TFA is common.
-
Example Mobile Phase A: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v)
-
Example Mobile Phase B: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1 v/v/v)
-
Degas the mobile phase using an ultrasonic bath or an online degasser before use.
3. HPLC Method Parameters
The following table provides a starting point for the HPLC method parameters. Optimization will likely be required.
Table 2: Initial HPLC Method Parameters
| Parameter | Recommended Setting |
| Mobile Phase | Start with Mobile Phase A (see above) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 20 minutes |
4. Method Development and Optimization
-
Initial Screening: Inject the racemic standard using the initial parameters. Evaluate the chromatogram for any separation of the enantiomers.
-
Mobile Phase Optimization: If no or poor separation is observed, systematically vary the ratio of n-Hexane to the alcohol modifier (e.g., 90:10, 85:15, 70:30). The type of alcohol (IPA vs. EtOH) can also significantly impact selectivity.
-
Additive Optimization: The concentration of the acidic additive (TFA) can be adjusted (e.g., 0.05% to 0.2%) to improve peak symmetry. For basic analytes, an amine additive like DEA would be used instead.[3]
-
Flow Rate and Temperature: Adjusting the flow rate (e.g., 0.8 to 1.2 mL/min) and column temperature (e.g., 20 °C to 40 °C) can further optimize resolution and analysis time.
Data Analysis and Expected Results
The primary goal is to achieve baseline separation of the two enantiomeric peaks. The quality of the separation is assessed by the resolution (Rs), which should ideally be greater than 1.5.
Table 3: Representative Data from a Successful Separation
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 10.5 | 12.8 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{Calculated from peak areas} |
Note: The data in this table is illustrative and represents a typical outcome for a successful chiral separation. Actual retention times and resolution will depend on the specific conditions and CSP used.
Conclusion
This application note provides a comprehensive and systematic protocol for the development of a chiral HPLC method for the separation of this compound enantiomers. By starting with a polysaccharide-based chiral stationary phase and systematically optimizing the mobile phase composition and other chromatographic parameters, a robust and reproducible method can be achieved. This is essential for the accurate determination of enantiomeric purity in research and quality control environments.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 2-Phenylpiperidine-2-Carboxylic Acid Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpiperidine-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, primarily recognized for its role in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor. This document provides an overview of its applications, key structure-activity relationships (SAR), and detailed protocols for the synthesis and evaluation of compounds based on this scaffold.
Introduction
The piperidine ring is a ubiquitous heterocyclic moiety found in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a phenyl group and a carboxylic acid at the 2-position creates a rigidified structure that can mimic endogenous ligands and interact with high specificity at various biological targets. The carboxylic acid group, in particular, is a key pharmacophoric element, often involved in crucial binding interactions with target proteins.[2][3] However, its presence can also impact pharmacokinetic properties, leading medicinal chemists to explore bioisosteric replacements to optimize drug-like characteristics.[2][4][5]
The primary therapeutic potential of this compound derivatives lies in their ability to modulate the activity of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[6] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][7][8] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.
Applications in Drug Discovery
The this compound scaffold has been most extensively explored for its application as an NMDA receptor antagonist. However, the broader piperidine-2-carboxylic acid framework has been investigated for a range of other biological activities, highlighting the versatility of this structural class.
NMDA Receptor Antagonism
Derivatives of piperidine-2-carboxylic acid have been developed as potent and selective NMDA receptor antagonists.[7][9] These compounds are of interest for treating conditions associated with excitotoxicity. For instance, the tetrazole-substituted piperidine-2-carboxylic acid derivative, LY233053, has demonstrated potent and selective NMDA antagonist activity.[7][9] The activity of these antagonists often resides in a specific stereoisomer, emphasizing the importance of stereochemistry in their pharmacological effects.[9]
Other CNS Applications
Beyond NMDA receptor antagonism, piperidine derivatives have been investigated for other central nervous system (CNS) targets. For example, 4-phenylpiperidine-2-carboxamide analogues have been discovered as positive allosteric modulators of the serotonin 5-HT2C receptor.[10] Additionally, 2-piperidinecarboxamides have been synthesized and evaluated for anticonvulsant activity.[11] The piperazine-2-carboxylic acid scaffold, a related heterocyclic structure, has also been explored for the development of multi-target-directed ligands for Alzheimer's disease, targeting cholinesterases.[12][13]
Other Therapeutic Areas
The versatility of the piperidine-carboxylic acid scaffold extends beyond CNS disorders. For instance, phenyl amides and esters of piperidine-carboxylic acids have been investigated for their ability to inhibit platelet aggregation.[14] Furthermore, piperidine amides of chromone-2-carboxylic acid have been synthesized as potential soluble epoxide hydrolase (sEH) inhibitors, which have implications for inflammatory disorders.[15]
Quantitative Data Summary
The following table summarizes the in vitro activities of selected piperidine-2-carboxylic acid derivatives.
| Compound/Derivative | Target | Assay | Activity (IC50/Ki) | Reference |
| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | NMDA Receptor | [3H]CGS 19755 Binding | 67 ± 6 nM | [9] |
| (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) | NMDA Receptor | [3H]CGS-19755 Binding | 107 ± 7 nM | [7] |
| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | NMDA-induced depolarization | Cortical Slice Preparation | 1.9 ± 0.24 µM | [9] |
| (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) | NMDA-induced depolarization | Cortical Wedge Preparation | 4.2 ± 0.4 µM | [7] |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | Acetylcholinesterase (AChE) | Modified Ellman's Method | 10.18 ± 1.00 µM (Ki) | [12] |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | Butyrylcholinesterase (BChE) | Modified Ellman's Method | 1.6 ± 0.08 nM (Ki) | [12] |
| Chromone-2-amide derivative with benzyl piperidine (7) | Soluble Epoxide Hydrolase (sEH) | Fluorometric Assay | 1.75 µM | [15] |
Experimental Protocols
General Synthesis of 2-Piperidinecarboxamides
This protocol describes a general method for the synthesis of 2-piperidinecarboxamides, which can be adapted for the synthesis of 2-phenylpiperidine-2-carboxamides.
Materials:
-
N-Boc-2-piperidinecarboxylic acid
-
Thionyl chloride (SOCl2)
-
Dichloromethane (CH2Cl2)
-
Appropriate amine (RNH2)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of N-Boc-2-piperidinecarboxylic acid in dichloromethane, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in dichloromethane and add the desired amine (RNH2).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The N-Boc protected intermediate can be deprotected by dissolving it in a mixture of dichloromethane and trifluoroacetic acid.
-
Stir the deprotection reaction at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final product by column chromatography.
NMDA Receptor Binding Assay
This protocol outlines a general procedure for determining the affinity of a compound for the NMDA receptor using a radioligand binding assay.
Materials:
-
Rat brain cortical membranes
-
[3H]CGS 19755 (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds at various concentrations
-
Non-specific binding control (e.g., L-glutamic acid)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add the Tris-HCl buffer, the radioligand ([3H]CGS 19755), and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of a known NMDA receptor ligand (e.g., L-glutamic acid) instead of the test compound.
-
Add the prepared rat brain cortical membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 4 °C) for a specific time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of 2-piperidinecarboxamides.
Caption: Simplified signaling pathway of NMDA receptor activation and its blockade by antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 9. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
Application Notes and Protocols: 2-Phenylpiperidine-2-Carboxylic Acid Derivatives as Potential Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a critical area of research. One promising class of compounds is the derivatives of 2-phenylpiperidine-2-carboxylic acid. The rigid piperidine scaffold, combined with the aromatic phenyl group and a carboxylic acid moiety (or its amide derivatives), provides a unique three-dimensional structure for potential interaction with central nervous system targets. This document provides an overview of the anticonvulsant activity of selected 2-piperidine-carboxamide derivatives, along with detailed protocols for their synthesis and pharmacological evaluation.
Data Presentation
The anticonvulsant activity of N-(substituted-benzyl)-2-piperidinecarboxamides was evaluated in the maximal electroshock (MES) seizure model in mice. The median effective dose (ED50), which is the dose required to protect 50% of the animals from the seizure, is a key indicator of a compound's potency. The data presented in Table 1 summarizes the in vivo anticonvulsant activity of several derivatives.
Table 1: Anticonvulsant Activity of N-(substituted-benzyl)-2-piperidinecarboxamide Derivatives in the MES Test in Mice.
| Compound ID | Phenyl Ring Substituent | MES ED50 (mg/kg) |
| 1 | 2-CF₃ | 29 |
| 2 | 3-F | 31 |
| 3 | 3-CF₃ | 24 |
Data extracted from Ho, B., et al. (1998). Synthesis of 2-piperidinecarboxylic acid derivatives as potential anticonvulsants. European Journal of Medicinal Chemistry, 33(4), 291-302.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and anticonvulsant evaluation of this compound derivatives. These protocols are based on standard procedures reported in medicinal chemistry and pharmacology literature.
Protocol 1: General Synthesis of N-(substituted-benzyl)-2-piperidinecarboxamides
This protocol describes a general method for the amide coupling of a protected 2-piperidinecarboxylic acid with a substituted benzylamine.
Materials:
-
N-Boc-2-piperidinecarboxylic acid
-
Substituted benzylamine (e.g., 2-(trifluoromethyl)benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amide Coupling: a. To a solution of N-Boc-2-piperidinecarboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add the substituted benzylamine (1.1 eq) and TEA (2.0 eq). d. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amide. g. Purify the crude product by silica gel column chromatography.
-
Deprotection: a. Dissolve the purified N-Boc protected amide in DCM. b. Add TFA (10-20 eq) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 1-2 hours. d. Remove the solvent and excess TFA under reduced pressure. e. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final N-(substituted-benzyl)-2-piperidinecarboxamide.
Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to identify compounds that prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.[1]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Electroconvulsiometer with corneal electrodes
-
0.9% saline solution with a drop of local anesthetic (e.g., lignocaine) for electrode contact
-
Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Preparation: a. Acclimatize mice for at least one week before the experiment. b. House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. c. On the day of the experiment, weigh the mice and randomly assign them to control and treatment groups (n=6-8 per group).
-
Drug Administration: a. Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) at various doses. b. Administer the vehicle to the control group. c. The time between drug administration and the MES test (pretreatment time) should be determined based on the pharmacokinetic profile of the compounds (typically 30-60 minutes for i.p. administration).
-
MES Induction: a. Apply a drop of saline with local anesthetic to the corneal electrodes. b. Gently place the electrodes on the corneas of the mouse. c. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation and Endpoint: a. Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hind limb extension (THLE). b. The absence of THLE is considered as protection. c. Calculate the percentage of protected animals in each group.
-
Data Analysis: a. Determine the ED50 value of the test compounds using a probit analysis or other appropriate statistical methods.
Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that raise the seizure threshold and is predictive of efficacy against absence seizures.
Materials:
-
Male Swiss albino mice (18-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compounds and vehicle
-
Standard anticonvulsant drug (e.g., Ethosuximide)
-
Observation chambers
Procedure:
-
Animal Preparation and Drug Administration: a. Follow the same procedures for animal preparation and drug administration as in the MES test.
-
PTZ Induction: a. At the predetermined pretreatment time, administer PTZ subcutaneously in the loose skin on the back of the neck.
-
Observation and Endpoint: a. Immediately after PTZ injection, place the mouse in an individual observation chamber. b. Observe the animal for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions of the whole body lasting for at least 5 seconds). c. The absence of clonic seizures within the 30-minute observation period is considered protection.
-
Data Analysis: a. Calculate the percentage of protected animals in each group and determine the ED50 value.
Visualizations
Potential Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Many anticonvulsant drugs effective in the MES test exert their action by modulating voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials. By binding to the VGSCs, these drugs stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that underlies seizure activity. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action for anticonvulsant activity.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of novel this compound derivatives as potential anticonvulsants.
Caption: General workflow for synthesis and anticonvulsant evaluation.
References
Application of 2-Phenylpiperidine-2-Carboxylic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 2-phenylpiperidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a variety of enzyme inhibitors. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, enabling high-affinity interactions with the active sites of target enzymes. This structural feature is particularly valuable in the design of inhibitors for proteases, where specific recognition of substrate-binding pockets is crucial for potency and selectivity.
One of the most promising applications of this compound derivatives is in the development of Matrix Metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM).[1] Under normal physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, their overexpression is associated with numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Therefore, the development of potent and selective MMP inhibitors is a significant focus of drug discovery efforts.
The this compound core can be strategically functionalized to target key subsites of the MMP active site. The carboxylic acid moiety can act as a zinc-binding group (ZBG), chelating the catalytic zinc ion essential for enzyme activity. Alternatively, the carboxylic acid can be converted to other ZBGs, such as hydroxamic acids, which are known to have high affinity for the zinc ion in MMPs.[2] The phenyl group can be directed towards the S1' pocket of the MMP active site, a deep, hydrophobic pocket that can accommodate bulky aromatic substituents, thereby contributing to inhibitor potency and selectivity.[3] Further modifications at the piperidine nitrogen allow for the introduction of additional functionalities to interact with other subsites of the enzyme, leading to enhanced affinity and improved pharmacokinetic properties.
While specific data for this compound-based MMP inhibitors is not abundant in publicly available literature, the closely related piperazine-2-carboxylic acid scaffold has been successfully employed to develop potent MMP inhibitors.[3] These studies provide a strong rationale for the exploration of this compound as a scaffold for novel MMP inhibitors.
Quantitative Data
The following table summarizes the inhibitory activity of a representative piperazine-based MMP inhibitor, which serves as a strong indicator of the potential for the structurally similar this compound scaffold.[3]
| Compound ID | Target Enzyme | IC50 (nM) |
| 20 | MMP-1 (Collagenase-1) | 24 |
| 20 | MMP-3 (Stromelysin-1) | 18 |
| 20 | MMP-9 (Gelatinase B) | 1.9 |
| 20 | MMP-13 (Collagenase-3) | 1.3 |
Note: Compound 20 is N-hydroxy-1-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonylpiperazine-2-carboxamide. The data is adapted from Cheng et al., J. Med. Chem. 2000, 43 (3), pp 369–380.[3]
Experimental Protocols
The following is a representative protocol for the synthesis of a 2-phenylpiperidine-2-carboxamide-based MMP inhibitor. This protocol is adapted from established amide coupling methodologies and the synthesis of structurally related piperazine-based MMP inhibitors.[3][4]
Protocol: Synthesis of a 2-Phenylpiperidine-2-Carboxamide Derivative
Step 1: N-Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of dioxane and water (1:1).
-
Add sodium carbonate (2.5 eq) and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected this compound.
Step 2: Amide Coupling
-
Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (e.g., O-benzylhydroxylamine, 1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash with 5% aqueous NaHCO3 solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc protected 2-phenylpiperidine-2-carboxamide derivative.
Step 3: N-Deprotection
-
Dissolve the N-Boc protected derivative in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and 5% aqueous NaHCO3 solution.
-
Dry the organic layer, filter, and evaporate to yield the deprotected product.
Visualizations
References
- 1. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
Development of Receptor Antagonists from 2-Phenylpiperidine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of receptor antagonists derived from the 2-phenylpiperidine-2-carboxylic acid scaffold. This class of compounds holds significant potential for modulating the activity of various receptors, particularly in the central nervous system. These guidelines cover synthetic methodologies, pharmacological evaluation, and structure-activity relationship (SAR) analysis.
Introduction
The this compound core structure is a privileged scaffold in medicinal chemistry. Its rigid conformation and the presence of key functional groups—a phenyl ring, a piperidine nitrogen, and a carboxylic acid—allow for diverse chemical modifications to achieve high affinity and selectivity for a range of biological targets. This document focuses on the derivatization of the carboxylic acid moiety into amides to explore their potential as receptor antagonists.
Synthesis of 2-Phenylpiperidine-2-carboxamide Derivatives
The general approach for synthesizing 2-phenylpiperidine-2-carboxamide derivatives involves the coupling of this compound with a variety of primary or secondary amines.
Synthesis of the Core Scaffold: (S)-2-Phenylpiperidine-2-carboxylic Acid
A plausible synthetic route to the chiral scaffold (S)-2-phenylpiperidine-2-carboxylic acid involves the use of a chiral amide as a starting material. The synthesis can be achieved through the introduction of a phenyl group via a Grignard reagent, followed by a series of reactions including hydrogenation, deprotection, and hydrolysis[1].
General Protocol for Amide Coupling
A common method for forming the amide bond is through the activation of the carboxylic acid, for example, by converting it to an acid chloride.
Protocol 1: Synthesis of N-Aryl-2-phenylpiperidine-2-carboxamides
This protocol describes the synthesis of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, which can be adapted for this compound[2].
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Thionyl chloride or other halogenating agent (e.g., oxalyl chloride)
-
2,6-dimethylaniline (or other desired amine)
-
Anhydrous Toluene (or other suitable solvent like Dichloromethane)
-
Dimethylformamide (DMF) (catalytic amount)
-
Sodium Hydroxide solution (e.g., 30%)
-
Xylene (for extraction)
Procedure:
-
Salt Formation: In a reaction vessel, suspend this compound in toluene. Add concentrated hydrochloric acid dropwise with stirring until the pH is between 1 and 2.
-
Azeotropic Water Removal: Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus until no more water is collected.
-
Acid Chloride Formation: Cool the reaction mixture to 30 °C. Add a catalytic amount of DMF. Slowly add thionyl chloride dropwise over 1-3 hours while maintaining the temperature between 60-65 °C. Continue to stir at this temperature for 5 hours.
-
Amidation: Cool the mixture to 40 °C. Prepare a solution of 2,6-dimethylaniline in toluene and add it dropwise to the reaction mixture over approximately 1.5 hours.
-
Reaction Completion: Heat the mixture at 60-65 °C for 3 hours.
-
Work-up and Isolation: Cool the reaction to 10 °C and filter the resulting solid. Dissolve the filter cake in water. Adjust the pH to 5 with 30% sodium hydroxide solution. Vigorously stir and add more 30% sodium hydroxide solution to bring the pH to 13-14. Continue stirring for 5 hours.
-
Extraction and Purification: Extract the aqueous layer with xylene (3 x 40 mL). The organic layers can be combined, dried, and concentrated to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Pharmacological Evaluation
The synthesized 2-phenylpiperidine-2-carboxamide derivatives can be screened for their antagonist activity against a panel of receptors. Below are general protocols for radioligand binding assays for G-protein coupled receptors (GPCRs) and the NMDA receptor.
General GPCR Radioligand Binding Assay Protocol
This protocol is a general guideline and should be optimized for the specific receptor of interest.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., [³H]-ligand)
-
Assay Buffer (specific to the receptor, typically containing Tris-HCl, MgCl₂, and other salts)
-
Test compounds (2-phenylpiperidine-2-carboxamide derivatives)
-
Non-specific binding determinator (a high concentration of a known unlabeled ligand for the target receptor)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
NMDA Receptor Radioligand Binding Assay Protocol
This assay is adapted from protocols using [³H]MK-801, a non-competitive NMDA receptor antagonist.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
[³H]MK-801 radioligand
-
Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (co-agonists)
-
Test compounds (2-phenylpiperidine-2-carboxamide derivatives)
-
Unlabeled MK-801 or phencyclidine (PCP) for non-specific binding determination
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: To each well of a 96-well plate, add the assay buffer, glutamate (e.g., 10 µM), glycine (e.g., 10 µM), [³H]MK-801 (e.g., 1 nM), and the test compound at various concentrations.
-
Incubation: Add the membrane preparation to initiate the binding. Incubate at room temperature for 2-4 hours.
-
Filtration and Washing: Terminate the incubation by rapid filtration through GF/B or GF/C filter plates pre-soaked in a solution like 0.3% polyethyleneimine. Wash the filters with ice-cold buffer.
-
Measurement and Analysis: Dry the filters, add scintillation cocktail, and measure radioactivity. Calculate IC₅₀ and Ki values as described for the GPCR assay.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the amine portion of the 2-phenylpiperidine-2-carboxamide scaffold allows for the exploration of the structure-activity relationship. The following table presents hypothetical data for a series of N-substituted 2-phenylpiperidine-2-carboxamides to illustrate how SAR data can be organized.
| Compound ID | R Group (Amine) | Receptor A (Ki, nM) | Receptor B (Ki, nM) | Receptor C (Ki, nM) |
| 1a | Benzyl | 55 | 120 | >10,000 |
| 1b | 2,6-Dimethylphenyl | 25 | 85 | >10,000 |
| 1c | 4-Fluorobenzyl | 40 | 95 | >10,000 |
| 1d | Cyclohexyl | 150 | 300 | >10,000 |
| 1e | n-Butyl | 350 | 800 | >10,000 |
Visualizations
Signaling Pathway
The following diagram illustrates a generic G-protein coupled receptor signaling pathway that could be antagonized by a 2-phenylpiperidine-2-carboxamide derivative.
Caption: Generic GPCR signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow
The workflow for the development and evaluation of novel antagonists is depicted below.
Caption: Workflow for antagonist development from synthesis to candidate selection.
Logical Relationship for SAR
The following diagram illustrates a hypothetical logical relationship for optimizing antagonist affinity based on structural modifications.
Caption: Hypothetical SAR illustrating the impact of amide substituents on affinity.
References
Application Notes and Protocols for the Purity Assessment of 2-Phenylpiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a comprehensive purity assessment of 2-phenylpiperidine-2-carboxylic acid. The described analytical techniques are essential for ensuring the quality, safety, and efficacy of this compound in research and drug development.
Introduction
This compound is a chiral molecule, and its purity assessment must consider chemical, enantiomeric, and elemental purity, as well as the content of residual solvents. A multi-technique approach is necessary for a complete purity profile. This document outlines the use of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
Chromatographic Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound, including the crucial assessment of its enantiomeric excess.
Application Note: Chiral HPLC for Enantiomeric Purity
Chiral HPLC is the gold standard for separating and quantifying the enantiomers of this compound.[1] This technique utilizes a chiral stationary phase (CSP) that exhibits differential interactions with each enantiomer, leading to different retention times and enabling their separation and quantification.[1] The choice of the chiral column and mobile phase is critical for achieving optimal separation. An amylose-based CSP is often effective for this class of compounds.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of this compound and determine the enantiomeric excess (% ee).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak® IA or a similar amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (e.g., 80:10:10 v/v/v) with 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. The optimal mobile phase should be determined through method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The enantiomeric excess (% ee) is calculated using the following formula: % ee = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
Data Presentation: Chiral HPLC Validation Parameters
The following table summarizes typical validation parameters for a chiral HPLC method, based on data for analogous compounds.[1]
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Linearity Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9995 |
| Precision (RSD, n=6) | ≤ 2.0% | 1.2% |
| Accuracy (Recovery) | 98.0% - 102.0% | 100.5% |
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | - | 1.0 µg/mL |
Absolute Purity by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[2][3]
Application Note: qNMR for Purity Assessment
qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[4] This method is non-destructive and can provide a wealth of structural information simultaneously.[4]
Experimental Protocol: qNMR
Objective: To determine the absolute purity of this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of performing quantitative experiments.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).
-
Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5-7 times the longest T1 value).
-
Use a 90° pulse angle.
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Data Presentation: qNMR Purity
| Analyte | Purity by qNMR (%) | Key Protons for Quantification | Internal Standard |
| This compound | ≥96% (Illustrative)[5] | Aromatic protons, specific piperidine protons | Maleic Acid |
Impurity Profiling by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound.[6]
Application Note: GC-MS for Impurity Identification
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This allows for the separation of individual impurities and their subsequent identification based on their mass spectra. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.
Experimental Protocol: GC-MS (with Derivatization)
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A standard GC with a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: Splitless injection.
-
Temperature Program: Initial temperature of 100°C, ramped to 280°C at 10°C/min, hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) with full scan mode.
Sample Preparation (Derivatization with BSTFA):
-
Accurately weigh 1 mg of the sample into a vial.
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Data Presentation: Common Potential Impurities
| Potential Impurity | Rationale for Presence | Typical Analytical Technique |
| Unreacted Starting Materials | Incomplete reaction | GC-MS, HPLC |
| Reagents and Catalysts | Carryover from synthesis | GC-MS, ICP-MS |
| By-products | Side reactions | GC-MS, HPLC |
Residual Solvent Analysis
Residual solvents are organic volatile chemicals used in the synthesis of drug substances and must be controlled within established limits.[7][8] Headspace Gas Chromatography (HS-GC) is the standard method for this analysis.[8]
Application Note: HS-GC for Residual Solvents
In HS-GC, the sample is heated in a sealed vial to allow volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC for separation and quantification. This technique is highly sensitive and specific for volatile organic compounds.
Experimental Protocol: HS-GC
Objective: To identify and quantify residual solvents according to USP <467> guidelines.
Instrumentation and Conditions:
-
GC System: GC with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: G43 phase (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
-
GC Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO, DMF, or water, depending on the solubility of the analyte and the target solvents).
-
Seal the vial and place it in the headspace autosampler.
Data Presentation: Common Solvents and Limits
| Solvent Class | Example Solvents | ICH Limit (ppm) |
| Class 1 | Benzene, Carbon tetrachloride | 2, 4 |
| Class 2 | Acetonitrile, Methanol, Toluene | 410, 3000, 890 |
| Class 3 | Acetone, Ethanol, Isopropyl alcohol | 5000 |
Elemental Analysis
Elemental analysis is performed to quantify the presence of elemental impurities that may have been intentionally added (e.g., catalysts) or have leached from equipment during the manufacturing process.[9][10]
Application Note: ICP-MS/ICP-OES for Elemental Impurities
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended techniques for elemental impurity analysis as per USP <232> and ICH Q3D guidelines.[10] These methods offer high sensitivity and the ability to measure multiple elements simultaneously.
Experimental Protocol: ICP-MS
Objective: To quantify elemental impurities.
Instrumentation:
-
ICP-MS System: An ICP-MS instrument with a collision/reaction cell to minimize interferences.
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1 g of the sample into a microwave digestion vessel.
-
Add a mixture of concentrated nitric acid and hydrochloric acid.
-
Perform microwave digestion according to a validated temperature program.
-
Dilute the digested sample to a final volume with deionized water.
Data Analysis: Quantification is performed using external calibration with certified standards for each element.
Data Presentation: Elemental Impurity Limits
| Element Class | Example Elements | Oral PDE (µ g/day ) |
| Class 1 | As, Cd, Hg, Pb | 1.5, 0.5, 1.5, 0.5 |
| Class 2A | Co, Ni, V | 5, 20, 10 |
| Class 2B | Ag, Au, Pd, Pt, Ru | 15, 10, 10, 10, 10 |
Visualizations
Caption: Workflow for the comprehensive purity assessment.
Caption: Key steps in chiral HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. researchgate.net [researchgate.net]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. smithers.com [smithers.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Phenylpiperidine-2-carboxylic Acid for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the large-scale synthesis of 2-phenylpiperidine-2-carboxylic acid, a key intermediate for various pharmacologically active compounds, particularly those targeting the N-methyl-D-aspartate (NMDA) receptor. The protocols detailed herein are designed for scalability to support preclinical studies, focusing on cost-effectiveness, efficiency, and the generation of high-purity material. This document includes detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
This compound and its derivatives are a class of compounds with significant interest in drug discovery and development. Notably, derivatives of piperidine-2-carboxylic acid have been investigated as potent and selective NMDA receptor antagonists.[1][2][3] The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[3] Therefore, antagonists of the NMDA receptor are promising therapeutic agents.
The large-scale synthesis of this compound presents several challenges, including the stereoselective introduction of the quaternary carbon center at the 2-position. This document outlines two robust and scalable synthetic routes suitable for producing the quantities required for preclinical evaluation.
Biological Context: NMDA Receptor Antagonism
This compound derivatives often exert their pharmacological effects by acting as antagonists at the NMDA receptor. The diagram below illustrates a simplified NMDA receptor signaling pathway and the putative mechanism of action for an antagonist.
Caption: Simplified NMDA receptor signaling pathway and antagonist action.
Large-Scale Synthetic Protocols
Two primary routes are presented for the large-scale synthesis of this compound: a modified Strecker synthesis and a route starting from 2-phenylpyridine.
Route 1: Modified Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[4][5][6] This modified approach is designed for scalability and avoids the direct handling of hydrogen cyanide gas.[7]
Caption: Workflow for the modified Strecker synthesis.
Step 1: Synthesis of the Intermediate α-aminonitrile
-
To a cooled (0-5 °C) solution of 1-phenyl-5-oxopentanal (1.0 eq) in methanol, add a solution of ammonium chloride (1.2 eq) in water.
-
Stir the mixture vigorously and add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
To the crude α-aminonitrile, add 6M hydrochloric acid.
-
Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point (typically around pH 5-6) with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the crude this compound.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.
-
Alternatively, for very high purity requirements, silica gel column chromatography can be employed.
-
Dry the final product under vacuum at 40-50 °C.
| Step | Key Parameter | Typical Value |
| α-aminonitrile Synthesis | Yield | 85-95% |
| Purity (crude) | >90% | |
| Hydrolysis | Yield | 70-85% |
| Purity (crude) | >95% | |
| Purification | Overall Yield | 60-75% |
| Final Purity (HPLC) | >98% |
Route 2: Synthesis from 2-Phenylpyridine
This route involves the reduction of a readily available starting material, 2-phenylpyridine, followed by carboxylation.
Caption: Workflow for the synthesis from 2-phenylpyridine.
Step 1: Reduction of 2-Phenylpyridine
-
In a high-pressure reactor, dissolve 2-phenylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-70 °C.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-phenylpiperidine.
Step 2: N-Protection
-
Dissolve the crude 2-phenylpiperidine in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give N-Boc-2-phenylpiperidine, which can be purified by column chromatography if necessary.
Step 3: Carboxylation
-
Dissolve N-Boc-2-phenylpiperidine (1.0 eq) and TMEDA (1.5 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add sec-butyllithium (s-BuLi, 1.5 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 2-3 hours.
-
Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
Step 4: Deprotection and Purification
-
Dissolve the crude N-Boc-2-phenylpiperidine-2-carboxylic acid in a solution of trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
-
Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude this compound by recrystallization as described in Route 1.
| Step | Key Parameter | Typical Value |
| Reduction | Yield | >95% |
| Purity (crude) | >95% | |
| N-Protection | Yield | 90-98% |
| Carboxylation | Yield | 50-70% |
| Deprotection & Purification | Overall Yield | 40-60% |
| Final Purity (HPLC) | >98% |
Conclusion
The two synthetic routes presented provide viable options for the large-scale production of this compound for preclinical studies. The modified Strecker synthesis is a more direct approach, while the synthesis from 2-phenylpyridine offers an alternative starting point. The choice of route may depend on the availability of starting materials, scalability considerations, and specific purity requirements. Both protocols are designed to be robust and reproducible, yielding high-purity material suitable for further development.
References
- 1. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Phenylpiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of the carboxylic acid group of 2-phenylpiperidine-2-carboxylic acid. This versatile scaffold is a key building block in medicinal chemistry, and its derivatives have shown potential in various therapeutic areas. The following sections detail procedures for amidation, esterification, and reduction of the carboxylic acid moiety, providing a foundation for the synthesis of diverse chemical libraries for drug discovery and development.
Overview of Functionalization Reactions
The carboxylic acid group of this compound offers a prime handle for chemical modification. The primary transformations discussed in these notes are:
-
Amidation: Formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is a common strategy to introduce a wide range of functional groups and to mimic peptide bonds.
-
Esterification: Conversion of the carboxylic acid to an ester, which can alter the compound's polarity, solubility, and pharmacokinetic properties. Esters are often employed as prodrugs.
-
Reduction to Alcohol: Reduction of the carboxylic acid to a primary alcohol, which can serve as a precursor for further synthetic modifications, such as etherification or oxidation to an aldehyde.
Caption: Overview of the functionalization of this compound.
Experimental Protocols
The following protocols are based on established synthetic methodologies for similar compounds. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.
Amidation Protocol: Synthesis of 2-Phenylpiperidine-2-carboxamide
This protocol describes the synthesis of an amide derivative using a common coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), EDC (1.1 eq), and DMAP (0.2 eq).
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, partition the reaction mixture between DCM and a 5% NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired amide.[1]
Esterification Protocol: Synthesis of Methyl 2-Phenylpiperidine-2-carboxylate
This protocol details the Fischer esterification of this compound with methanol in the presence of an acid catalyst.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or distillation to yield the methyl ester.
Reduction Protocol: Synthesis of (2-Phenylpiperidin-2-yl)methanol
This protocol describes the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ reacts violently with water.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[3]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the sequential and dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired alcohol.
Data Presentation
The following tables summarize typical yields and characterization data for the functionalized products. Note that these values are based on similar compounds and may vary depending on the specific reaction conditions and substrates used.
| Functionalization | Product | Typical Yield (%) | Key Characterization Data |
| Amidation | 2-Phenylpiperidine-2-carboxamide | 70-95 | ¹H NMR: Aromatic protons, piperidine ring protons, amide NH proton. ¹³C NMR: Carbonyl carbon, aromatic carbons, piperidine ring carbons. MS (ESI): [M+H]⁺ |
| Esterification | Methyl 2-Phenylpiperidine-2-carboxylate | 80-95 | ¹H NMR: Aromatic protons, piperidine ring protons, methyl ester protons. ¹³C NMR: Carbonyl carbon, aromatic carbons, piperidine ring carbons, methyl ester carbon. MS (ESI): [M+H]⁺ |
| Reduction | (2-Phenylpiperidin-2-yl)methanol | 85-95 | ¹H NMR: Aromatic protons, piperidine ring protons, methylene protons, hydroxyl proton. ¹³C NMR: Aromatic carbons, piperidine ring carbons, methylene carbon. MS (ESI): [M+H]⁺ |
Workflow for Biological Screening of Synthesized Derivatives
The synthesized derivatives of this compound can be subjected to a variety of biological assays to determine their therapeutic potential. The following diagram illustrates a general workflow for such a screening process.
Caption: A generalized workflow for the biological screening of synthesized compounds.
This workflow typically begins with high-throughput primary screening to identify active compounds against a specific biological target. Hits from the primary screen are then subjected to more detailed secondary assays to confirm their activity and determine their potency and selectivity. Promising compounds then undergo in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-like properties. Finally, lead candidates are advanced to in vivo studies in animal models to evaluate their efficacy and safety. The derivatives of this compound have been investigated for a range of activities, including as serotonin 5-HT2C receptor modulators and proteasome inhibitors.[4][5]
References
- 1. acgpubs.org [acgpubs.org]
- 2. athabascau.ca [athabascau.ca]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylpiperidine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylpiperidine-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize this compound via the Strecker synthesis, followed by hydrolysis. My final product is a mixture of compounds. What are the likely byproducts and how can I avoid them?
A1: The Strecker synthesis of this compound involves the formation of an intermediate α-aminonitrile from 2-phenyl-2-piperidone, followed by hydrolysis. Several byproducts can arise from this route.
Common Byproducts and Troubleshooting:
-
α-Hydroxy Nitrile: This byproduct can form if the cyanide source reacts with the starting ketone (or aldehyde) before the addition of the amine.
-
Troubleshooting: Ensure that the amine and ketone are allowed to form the imine intermediate before the introduction of the cyanide source. A one-pot reaction where all components are mixed at once can sometimes lead to a mixture of products.
-
-
Incomplete Hydrolysis (Amide byproduct): The hydrolysis of the nitrile to a carboxylic acid can sometimes be incomplete, resulting in the corresponding 2-phenylpiperidine-2-carboxamide as a significant impurity.
-
Troubleshooting: Ensure harsh enough hydrolysis conditions (e.g., strong acid or base and elevated temperatures) and sufficient reaction time. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the nitrile and amide intermediates.
-
-
Unreacted Starting Material: Inefficient reaction conditions can lead to the presence of unreacted 2-phenyl-2-piperidone.
-
Troubleshooting: Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
-
Q2: I am using catalytic hydrogenation to convert a 2-phenylpyridine-2-carboxylic acid precursor to this compound and I am observing multiple spots on my TLC plate. What are the possible side products?
A2: Catalytic hydrogenation is a common method for the reduction of a pyridine ring to a piperidine ring. However, side reactions can lead to a mixture of products.
Common Byproducts and Troubleshooting:
-
Partially Hydrogenated Intermediates (Tetrahydropyridines): Incomplete hydrogenation can result in the formation of various tetrahydropyridine isomers.
-
Troubleshooting: Increase the hydrogen pressure, reaction time, or catalyst loading. Ensure the catalyst is active; if necessary, use fresh catalyst.
-
-
Over-hydrogenation (Cyclohexylpiperidine derivative): Under harsh conditions, the phenyl ring can also be reduced, leading to the formation of 2-cyclohexylpiperidine-2-carboxylic acid.
-
Troubleshooting: Use a milder catalyst (e.g., Pd/C instead of PtO2 or Rh/C), lower the hydrogen pressure, and carefully monitor the reaction temperature. Screening different catalysts and conditions is often necessary to achieve selective reduction of the pyridine ring.
-
Q3: My final step is the saponification of an ester of this compound. How can I ensure a clean conversion to the carboxylic acid?
A3: Saponification is the hydrolysis of an ester under basic conditions. While generally a high-yielding reaction, incomplete conversion is a common issue.
Troubleshooting Incomplete Saponification:
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Unreacted Ester: The primary "byproduct" is the starting ester. This is usually due to insufficient base, inadequate reaction time, or low temperature.
-
Troubleshooting: Use a sufficient excess of a strong base like NaOH or KOH. Ensure the reaction is heated to reflux and allowed to proceed for an adequate amount of time. Monitoring the reaction by TLC or LC-MS is crucial to determine completion. Work-up procedures should be carefully followed to ensure complete protonation of the carboxylate salt to the final carboxylic acid.[1]
-
Data Presentation
The following table summarizes potential byproducts and their typical yields under unoptimized conditions for two common synthetic routes. These values are illustrative and can vary significantly based on specific experimental conditions.
| Synthetic Route | Common Byproduct | Typical Yield (Unoptimized Conditions) [%] |
| Strecker Synthesis & Hydrolysis | α-Hydroxy Nitrile | 5 - 15 |
| 2-Phenylpiperidine-2-carboxamide | 10 - 30 | |
| Catalytic Hydrogenation | Tetrahydropyridine Intermediates | 10 - 40 |
| 2-Cyclohexylpiperidine-2-carboxylic acid | 5 - 20 |
Experimental Protocols
Key Experiment: Saponification of Ethyl 2-phenylpiperidine-2-carboxylate
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Dissolution: Dissolve the ethyl 2-phenylpiperidine-2-carboxylate in a suitable solvent such as methanol or ethanol.
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Base Addition: Add an aqueous solution of a strong base, typically 2-4 molar equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heating: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
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Work-up: After cooling to room temperature, remove the organic solvent under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 using a strong acid (e.g., 1M HCl). The carboxylic acid product should precipitate out of the solution.
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Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.
Caption: Common synthetic routes and associated byproducts.
References
Technical Support Center: Synthesis of 2-Phenylpiperidine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-phenylpiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and improve yields. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Question: My overall yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the yield-limiting step is crucial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Potential Causes and Solutions:
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Incomplete Reactions: Monitor reaction progress using techniques like TLC or LC-MS to ensure the consumption of starting materials. If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of a key reagent.
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Side Product Formation: The formation of byproducts is a common issue. For instance, in amide coupling steps, the activated carboxylic acid intermediate can react with residual water.[1] Ensure anhydrous conditions by using dry solvents and reagents.[1]
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Sub-optimal Reaction Conditions: The choice of solvent, base, temperature, and coupling agents can significantly impact the yield. Systematic optimization of these parameters is recommended. For example, in similar syntheses, changing the solvent or base has been shown to improve yields significantly.
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Product Degradation: The target molecule or intermediates may be unstable under the reaction or workup conditions. Ensure that the pH during aqueous workup is optimized to prevent hydrolysis or other degradation pathways.
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Loss During Purification: Product may be lost during extraction, chromatography, or recrystallization. Optimize these procedures to minimize losses.
Question: I am observing significant byproduct formation during the synthesis. How can I identify and minimize these unwanted products?
Answer:
Byproduct formation can drastically reduce the yield and complicate purification.
Common Side Reactions and Prevention:
| Side Reaction | Potential Cause | Prevention Strategy |
| Hydrolysis of Activated Intermediates | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). |
| Racemization | Use of strong bases or high temperatures with chiral centers. | Use milder bases and lower reaction temperatures. Chiral auxiliaries can also be employed to control stereochemistry. |
| Over-alkylation | In N-alkylation steps, the secondary amine product can be further alkylated to a quaternary ammonium salt.[2] | Slowly add the alkylating agent to a solution of the amine to maintain an excess of the amine.[2] Use a stoichiometric amount of the alkylating agent. |
| Elimination Reactions | Strong bases can induce elimination reactions in substrates with suitable leaving groups. | Use non-nucleophilic, sterically hindered bases. Control the reaction temperature. |
Question: I am having difficulty with the purification of the final product. What strategies can I employ?
Answer:
Purification can be challenging due to the physical properties of the product and the presence of impurities.
Purification Troubleshooting:
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Column Chromatography: If the product is difficult to separate from impurities, try different solvent systems or stationary phases (e.g., alumina instead of silica gel). Gradient elution can also improve separation.
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Recrystallization: This is an effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Acid-Base Extraction: As an amino acid, this compound has both acidic and basic functional groups. This property can be exploited for purification by performing extractions at different pH values to separate it from neutral or exclusively acidic/basic impurities.
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Preparative HPLC: For high-purity requirements, preparative HPLC can be an excellent, albeit more expensive, option.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: While a single, standardized high-yield synthesis is not universally established, common strategies include:
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Modified Strecker Synthesis: This approach involves the reaction of a cyclic ketone precursor with a cyanide source and an amine, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5][6][7]
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Intramolecular Cyclization: These methods construct the piperidine ring from a linear precursor through reactions like reductive amination or aza-Michael additions.[8][9][10][11]
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Alkylation of a Piperidine-2-carboxylate Precursor: This involves the introduction of the phenyl group onto a pre-formed piperidine-2-carboxylic acid derivative.
Q2: How can I control the stereochemistry during the synthesis?
A2: Controlling stereochemistry is critical for pharmaceutical applications. Strategies include:
-
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and is subsequently removed.
-
Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other.
-
Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers using a chiral resolving agent, such as L-(–)-dibenzoyl tartaric acid.[12]
Q3: What are the key reaction parameters to optimize for yield improvement?
A3: The following parameters should be systematically investigated for each step of the synthesis:
-
Solvent: The polarity and aprotic/protic nature of the solvent can influence reaction rates and selectivity.
-
Temperature: Higher temperatures can increase reaction rates but may also lead to side product formation.
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Concentration: The concentration of reactants can affect reaction kinetics.
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Catalyst: The choice and loading of the catalyst are often critical.
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Base/Acid: The type and stoichiometry of the base or acid used can be crucial, especially in steps involving deprotonation or protonation.
Data Presentation
The following tables summarize quantitative data from relevant literature that can guide the optimization of your synthesis.
Table 1: Optimization of Amide Coupling Reaction Conditions
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CDMT | NMM | DCM | 25 | 52 |
| 2 | DMCT | NMM | DCM | 25 | 43 |
| 3 | TCT | NMM | DCM | 25 | 92 |
| 4 | SOCl₂ | NMI | DCM | 25 | 92 |
| 5 | TfCl | NMI | DCM | 25 | 85 |
| 6 | MsCl | NMI | DCM | 25 | 88 |
| Data adapted from similar amide coupling reactions. CDMT: 2-chloro-4,6-dimethoxy-1,3,5-triazine, DMCT: 2,4-dichloro-6-methoxy-1,3,5-triazine, TCT: 2,4,6-trichloro-1,3,5-triazine, NMM: N-methylmorpholine, NMI: N-methylimidazole, DCM: Dichloromethane, TfCl: Trifluoromethanesulfonyl chloride, MsCl: Methanesulfonyl chloride. |
Table 2: Influence of Solvent on Purification Yield
| Entry | Purification Solvent | Yield (%) | Purity (%) |
| 1 | Methanol | 55 | 98.5 |
| 2 | Ethanol | 52 | 99.1 |
| 3 | Isopropanol | 48 | 99.3 |
| 4 | Ethyl Acetate | 59 | 99.9 |
| Data from the purification of a similar piperidine derivative.[12] |
Experimental Protocols
The following are detailed, representative protocols for key synthetic strategies. Note: These are generalized procedures and may require optimization for your specific substrate and scale.
Protocol 1: Modified Strecker Synthesis
This protocol outlines the synthesis of an α-aminonitrile from a cyclic ketone, which can then be hydrolyzed to the desired amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Pyridine Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answers to frequently asked questions regarding catalyst poisoning during pyridine hydrogenation experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or No Catalytic Activity
Q1: My pyridine hydrogenation reaction shows low to no conversion. What are the likely causes related to catalyst poisoning?
A1: Low or no conversion is a primary indicator of catalyst deactivation, which can often be attributed to poisoning. The most common culprits are:
-
Sulfur Compounds: Feedstocks may contain sulfur compounds, even at parts-per-billion (ppb) levels, which can severely poison noble metal catalysts like palladium and platinum.
-
Nitrogen-Containing Compounds: The pyridine substrate and the piperidine product themselves can act as catalyst poisons by strongly adsorbing to the active sites.[1] This is a form of product inhibition.
-
Coking: At elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.
-
Other Impurities: Other impurities in the reactants, solvents, or hydrogen gas can also lead to catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Poor Selectivity
Q2: My reaction is producing significant byproducts or partially hydrogenated intermediates. How can I improve selectivity?
A2: Poor selectivity can be influenced by catalyst poisoning, reaction conditions, and the catalyst type itself.
-
Substrate-Induced Deactivation: The pyridine substrate or piperidine product can alter the catalyst's surface, leading to different reaction pathways.
-
Reaction Conditions: Temperature, pressure, and solvent can all affect the reaction pathway. For example, higher temperatures can sometimes lead to over-hydrogenation or side reactions.
-
Catalyst Type: The choice of metal (e.g., Pd, Pt, Rh, Ni) and support can influence selectivity. For instance, in the hydrogenation of pyridinecarbonitriles, palladium catalysts can be tuned to selectively form either the corresponding pyridylmethylamine or piperidylmethylamine by adjusting the amount of an acidic additive.
Logical Steps to Improve Selectivity:
Caption: Steps to troubleshoot and improve reaction selectivity.
Issue 3: Catalyst Regeneration
Q3: Can a poisoned or deactivated catalyst be regenerated?
A3: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the deactivation mechanism:
-
For Coking: A controlled oxidation (burn-off) with a dilute oxygen stream at elevated temperatures is a common and effective method to remove carbon deposits.
-
For Sulfur Poisoning: Regeneration can be more challenging. Treatment with hydrogen at high temperatures can sometimes remove sulfur as hydrogen sulfide (H₂S).[2] For some catalysts, an oxidative treatment followed by reduction may be effective.[3]
Catalyst Poisoning and Regeneration Cycle:
Caption: The cycle of catalyst poisoning and regeneration.
Data Presentation
Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation [4]
| Catalyst | Substrate | Conditions | Conversion (%) | Selectivity/Yield (%) |
| Rh₂O₃ | Pyridine | 40°C, 5 bar H₂, TFE | >99 | >99 |
| PtO₂ | Substituted Pyridines | RT, 50-70 bar H₂, Acetic Acid | 95-99 | 90-98 |
| Pd/C ¹ | 4-Pyridinecarbonitrile | 30°C, 6 bar H₂, H₂O/DCM, H₂SO₄ | 100 | 98 (to 4-PIPA) |
| Raney Ni | Pyridine | 100-200°C, 70-100 bar H₂ | High | High |
| Rh/KB | Pyridine | Ambient Temp., 25 mA cm⁻² | 100 | 98 |
¹Note: Data for Pd/C is for the hydrogenation of 4-pyridinecarbonitrile, where both the nitrile group and the pyridine ring are hydrogenated. PIPA = (aminomethyl)piperidine; DCM = Dichloromethane; RT = Room Temperature; TFE = 2,2,2-Trifluoroethanol.
Table 2: Effect of H₂S Poisoning on Ni-based Catalyst for CO₂ Methanation (Illustrative of Sulfur Poisoning Effects) [2]
| H₂S Concentration (ppm) | Reaction Temperature (°C) | CO₂ Conversion (%) |
| 0 | 220 | 76 |
| 10 | 220 | ~60 |
| 50 | 220 | ~40 |
| 100 | 220 | ~25 |
Experimental Protocols
Protocol 1: General Procedure for Pyridine Hydrogenation using PtO₂ [5]
-
Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-10 hours.
-
-
Work-up:
-
Once the reaction is complete, stop stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Protocol 2: Oxidative Regeneration of a Coked Catalyst (General Procedure)
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Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) to remove any adsorbed hydrocarbons.
-
Heating: While maintaining the inert gas flow, heat the catalyst to the desired regeneration temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and support stability.
-
Controlled Oxidation: Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Caution: This process is exothermic, and the temperature should be carefully monitored to avoid catalyst sintering.
-
Hold: Maintain the temperature and oxidizing gas flow for a specified period (e.g., 2-4 hours) until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO₂.
-
Cooling: Switch back to an inert gas flow and cool the catalyst to room temperature.
-
Reduction (if necessary): For many hydrogenation catalysts, a reduction step (e.g., with hydrogen) is required after oxidation to restore the active metal sites.[6]
Protocol 3: Hydrogen Treatment for Regeneration of a Sulfur-Poisoned Ni Catalyst [2]
-
Purging: Place the poisoned catalyst in a reactor and purge with an inert gas to remove residual reactants and products.
-
Heating and Hydrogen Flow: Heat the catalyst under a flow of hydrogen gas to a temperature of approximately 350 °C.
-
Hold: Maintain the temperature and hydrogen flow for a specified period (e.g., 1-2 hours) to facilitate the removal of sulfur as H₂S.
-
Cooling: Cool the catalyst to room temperature under an inert gas flow.
Frequently Asked Questions (FAQs)
Q4: What are the most common catalyst poisons in pyridine hydrogenation? A4: The most frequently encountered catalyst poisons include:
-
Sulfur Compounds: Hydrogen sulfide (H₂S) and other sulfur-containing organic molecules are potent poisons for noble metal catalysts.[7]
-
Nitrogen-Containing Compounds: Pyridine itself and the resulting piperidine can act as poisons through strong adsorption on the catalyst surface.[1]
-
Carbon Monoxide (CO): If present as an impurity in the hydrogen gas, CO can deactivate the catalyst.
Q5: How can I minimize product inhibition during pyridine hydrogenation? A5: To mitigate product inhibition by piperidine:
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Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the strength of product adsorption.
-
Use of Additives: Acidic additives can protonate the piperidine, reducing its ability to coordinate to the catalyst surface.
-
Flow Chemistry: In a continuous flow setup, maintaining a high local concentration of the reactant relative to the product can minimize the inhibitory effect of the product on the catalyst.[1]
Q6: My catalyst seems to lose activity with each recycle. What could be the cause? A6: A gradual loss of activity upon recycling can be due to:
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Incomplete Regeneration: If the regeneration procedure does not completely remove all poisons, the catalyst will have fewer active sites available for the next run.
-
Mechanical Loss: Some catalyst may be physically lost during filtration and handling.
-
Sintering: The high temperatures used during regeneration can cause the metal particles on the catalyst support to agglomerate (sinter), reducing the active surface area.
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Leaching: The active metal may slowly dissolve into the reaction medium, especially under acidic conditions.
Q7: How do I safely handle and filter pyrophoric hydrogenation catalysts like Pd/C and Raney Nickel? A7: Safety is paramount when handling pyrophoric catalysts.
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Never allow the catalyst to dry in the air, especially after the reaction when it is highly activated.[5]
-
Filter the catalyst under a blanket of inert gas (nitrogen or argon).
-
Use a filtration aid like Celite® to prevent the fine catalyst particles from passing through the filter paper.
-
Quench the filter cake with water immediately after filtration.
-
Always consult and follow the specific safety guidelines for handling pyrophoric materials in your institution.[8]
Q8: I am monitoring my reaction by GC-MS and see broad or tailing peaks. What could be the issue? A8: Broad or tailing peaks in your GC-MS analysis could indicate:
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Active Sites in the GC System: The pyridine or piperidine may be interacting with active sites in the injector liner or on the column. Using a deactivated liner and a suitable column is important.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Improper Injection Technique or Parameters: Issues with injection speed, temperature, or split ratio can affect peak shape.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. dcls.dicp.ac.cn [dcls.dicp.ac.cn]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
optimizing reaction temperature for 2-phenylpiperidine-2-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-phenylpiperidine-2-carboxylic acid, with a specific focus on optimizing the reaction temperature.
Troubleshooting Guide
Question: My synthesis of this compound is resulting in a low yield. How can I optimize the reaction temperature?
Answer:
Low yields in the synthesis of this compound can often be attributed to suboptimal reaction temperatures. The Pictet-Spengler reaction, a common route for this synthesis, is particularly sensitive to temperature variations, which can influence reaction rates and the formation of side products.[1][2]
Key considerations for temperature optimization include:
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Kinetic vs. Thermodynamic Control: In many cyclization reactions, lower temperatures favor the formation of the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product.[2] For your specific synthesis, it is crucial to determine which isomer is desired and adjust the temperature accordingly.
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Reaction Rate: While lower temperatures can increase selectivity, they also decrease the reaction rate. If the reaction is proceeding too slowly, a gradual increase in temperature may be necessary. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to find the optimal balance.[3][4]
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Side Reactions: Elevated temperatures can promote side reactions such as epimerization, decomposition of starting materials, or the formation of unwanted byproducts.[2] If you observe multiple spots on your TLC plate, consider lowering the reaction temperature.
-
Solvent Choice: The boiling point of your solvent will dictate the maximum temperature of your reaction at atmospheric pressure. Ensure your chosen solvent is appropriate for the desired temperature range and is anhydrous, as water can interfere with the reaction.[3][4]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yields.
Question: I am observing the formation of diastereomers in my synthesis. How can temperature be used to control the stereoselectivity?
Answer:
The formation of diastereomers is a common challenge in the synthesis of substituted piperidines. Temperature plays a critical role in controlling the diastereoselectivity of the Pictet-Spengler reaction.
-
Kinetic Control for cis-Isomer: The cis-diastereomer is often the kinetically favored product, meaning it is formed faster at lower temperatures.[1]
-
Thermodynamic Control for trans-Isomer: The trans-diastereomer is typically the more thermodynamically stable product. Running the reaction at higher temperatures can allow for equilibration from the cis to the trans isomer.[2]
To enhance the formation of a specific diastereomer, consider the following:
-
For the cis-isomer: Conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C).[5]
-
For the trans-isomer: Run the reaction at a higher temperature or for a longer duration to allow for equilibration to the more stable product.[2]
The optimal temperature will also depend on the specific substrates and reagents used.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the Pictet-Spengler synthesis of this compound?
A1: The optimal temperature range can vary significantly based on the specific reagents and conditions. However, a common starting point is to initiate the reaction at a lower temperature, such as 0 °C, and then allow it to slowly warm to room temperature.[3] For reactions requiring thermodynamic control to favor a specific isomer, higher temperatures (reflux) may be necessary.[2][4]
Q2: Can running the reaction at a very high temperature lead to decarboxylation?
A2: Yes, carboxylic acids, particularly under acidic conditions and high temperatures, can be susceptible to decarboxylation.[6] If you suspect decarboxylation is occurring, it is advisable to conduct the reaction at a lower temperature.
Q3: How do I monitor the progress of the reaction when optimizing the temperature?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product and any byproducts.[3][4] Taking aliquots of the reaction mixture at different time points and temperatures will help you determine the optimal conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound via Pictet-Spengler Reaction:
This is a general guideline and may require optimization.
-
Schiff Base Formation: In a round-bottom flask under an inert atmosphere, dissolve the starting amino acid (e.g., a phenylalanine derivative) in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C. Add the desired aldehyde or ketone dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Cyclization: To the reaction mixture, add a suitable acid catalyst (e.g., trifluoroacetic acid). The reaction temperature should be carefully controlled at this stage.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[4]
-
Work-up: Quench the reaction with a suitable reagent (e.g., a saturated solution of sodium bicarbonate). Extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Effect of Temperature on Yield and Diastereomeric Ratio
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Observations |
| -20 | 48 | 35 | 90:10 | Incomplete reaction |
| 0 | 24 | 65 | 80:20 | Good kinetic control |
| 25 (Room Temp.) | 12 | 85 | 60:40 | Good overall yield |
| 50 | 6 | 70 | 30:70 | Increased trans isomer, some side products observed |
| 80 (Reflux) | 4 | 55 | 15:85 | Significant side product formation |
Visualizations
Caption: Temperature influence on product formation.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Phenylpiperidine-2-carboxylic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-phenylpiperidine-2-carboxylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.[1][2] For carboxylic acids like this compound, polar protic solvents or solvent mixtures are often effective.[1] A common starting point is a mixture of ethanol and water.[3] To test a solvent, a small amount of the crude material can be placed in a test tube with a few drops of the solvent to observe its solubility at room and elevated temperatures.[2]
Q3: Can I use a solvent pair for recrystallization?
Yes, a two-solvent system (solvent pair) is useful when a suitable single solvent cannot be found.[2] This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy. The solution is then heated to redissolve the precipitate and allowed to cool slowly for crystal formation.
Q4: What are the key factors that influence the yield and purity of the recrystallized product?
Several factors are critical for a successful recrystallization:
-
Solvent Choice: The solvent's ability to dissolve the compound at high temperatures and not at low temperatures is paramount.
-
Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.[4] Rapid cooling can trap impurities within the crystal lattice.
-
Minimum Solvent Volume: Using the minimum amount of hot solvent to dissolve the compound is crucial for maximizing the recovery yield.[2]
-
Washing: Washing the collected crystals with a small amount of cold, fresh solvent helps to remove any adhering impurities from the mother liquor.
Troubleshooting Guide
Q1: My compound is not dissolving in the hot solvent. What should I do?
-
Possible Cause: Insufficient solvent or an inappropriate solvent.
-
Solution:
-
Gradually add more of the hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce the final yield.
-
If the compound remains insoluble even with a large volume of solvent, the chosen solvent is likely unsuitable. A different solvent or a solvent mixture should be tested.
-
Q2: No crystals are forming even after the solution has cooled to room temperature. What can I do to induce crystallization?
-
Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is very soluble at low temperatures.
-
Solution:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Ice Bath: Cool the solution in an ice bath to further decrease the solubility of the compound.
-
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or there are significant impurities present.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool very slowly. Insulating the flask can help to promote slow cooling and crystal formation.
-
Consider using a different solvent with a lower boiling point.
-
Q4: The yield of my recrystallized product is very low. What could be the reason?
-
Possible Cause: Several factors can contribute to low yield.
-
Solution:
-
Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary for dissolution.[2]
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently, including in an ice bath, to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
-
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent/Solvent System | Suitability | Rationale and Remarks |
| Ethanol/Water | High | Carboxylic acids are often soluble in alcohols like ethanol and insoluble in water. A hot solution in ethanol can be treated with hot water until turbidity appears, then clarified with a few drops of hot ethanol and cooled to crystallize.[1][3] |
| Isopropanol | Moderate | A good single-solvent option to try. It has a lower polarity than methanol or ethanol, which might provide the desired solubility profile. |
| Acetonitrile | Moderate | A polar aprotic solvent that can be effective for moderately polar compounds.[2] |
| Toluene | Low | Generally, non-polar aromatic solvents are less likely to be suitable for a polar carboxylic acid, but could be considered as the "poor" solvent in a solvent pair. |
| Hexane | Poor | A non-polar solvent, likely to be a poor solvent for this compound. It could be used as an anti-solvent in a solvent-pair system with a more polar "good" solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube gently. The compound should completely dissolve.
-
Allow the solution to cool to room temperature, and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Stereoselective Synthesis of 2,6-Disubstituted Piperidines
Welcome to the Technical Support Center for the stereoselective synthesis of 2,6-disubstituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the stereoselective synthesis of 2,6-disubstituted piperidines?
A1: The primary challenges revolve around controlling stereochemistry to obtain the desired isomer with high purity. Key difficulties include:
-
Achieving high diastereoselectivity: Controlling the relative stereochemistry of the two substituents at the C2 and C6 positions.
-
Achieving high enantioselectivity: Controlling the absolute stereochemistry when a chiral product is desired.
-
Minimizing side reactions: Preventing epimerization, over-reduction, and the formation of byproducts.[1]
-
Purification: Separating the desired stereoisomer from other diastereomers and reaction byproducts can be challenging due to similar polarities.[1]
-
Reaction conditions: The choice of catalysts, ligands, solvents, and temperature can significantly impact the stereochemical outcome and overall yield.[2]
Q2: How can I improve the diastereoselectivity of my reaction?
A2: Improving diastereoselectivity often involves fine-tuning the reaction conditions and reagent selection. Consider the following strategies:
-
Catalyst and Ligand Selection: Chiral ligands and catalysts play a crucial role in inducing stereoselectivity.[2] For instance, in iridium-catalyzed allylic cyclizations, the choice of enantiomeric catalysts can allow for the selective synthesis of either diastereomer.[3]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state that leads to the thermodynamically more stable product.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and stereochemical outcome. Experiment with a range of solvents to find the optimal conditions.
-
Substrate Control: The steric and electronic properties of the substituents on your starting materials can direct the stereochemical course of the reaction.
Q3: My enantiomeric excess (ee) is low. What are the potential causes and solutions?
A3: Low enantiomeric excess in asymmetric synthesis can be due to several factors:
-
Inefficient Chiral Catalyst or Auxiliary: The chiral catalyst or auxiliary may not be providing sufficient facial discrimination.[4] Consider screening different chiral ligands or auxiliaries.
-
Racemization: The product may be racemizing under the reaction or workup conditions. This can be mitigated by using milder conditions and minimizing reaction times.
-
Incorrect Catalyst Loading: The catalyst loading can affect the enantioselectivity. An optimal loading should be determined experimentally.
Q4: I am observing significant formation of side products. How can I minimize them?
A4: Side product formation is a common issue that can be addressed by:
-
Protecting Groups: Use appropriate protecting groups for sensitive functionalities to prevent unwanted side reactions.
-
Reaction Time and Temperature Control: Monitor the reaction progress closely and quench it once the starting material is consumed to avoid over-reaction or decomposition.[5] Running the reaction at a lower temperature can also help.[5]
-
Choice of Reagents: Ensure the purity of your reagents and consider using milder or more selective reagents.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Reductive Amination for Piperidine Synthesis
Question: I am attempting a one-pot reductive amination to synthesize a 2,6-disubstituted piperidine, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the cis/trans selectivity?
Answer: Low diastereoselectivity in reductive amination is a frequent challenge. Here is a systematic approach to troubleshoot this issue:
Potential Causes & Troubleshooting Steps:
-
Reducing Agent: The choice of reducing agent is critical.
-
Troubleshooting: If you are using a strong reducing agent like sodium borohydride, switch to a bulkier or more sterically hindered reducing agent such as sodium triacetoxyborohydride (STAB). The larger reagent can enhance facial selectivity during the reduction of the cyclic iminium ion intermediate.
-
-
Reaction Temperature: Higher temperatures can lead to decreased selectivity.
-
Troubleshooting: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic product, which is often the more stable diastereomer.
-
-
pH of the Reaction Medium: The pH can influence the equilibrium between the enamine and iminium ion intermediates.
-
Troubleshooting: Optimize the pH of the reaction mixture. For many reductive aminations, slightly acidic conditions (pH 4-6) are optimal.
-
-
Solvent: The solvent can affect the transition state geometry.
-
Troubleshooting: Screen different solvents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
Issue 2: Poor Yield in the Hydrogenation of a Substituted Pyridine
Question: I am trying to synthesize a cis-2,6-disubstituted piperidine by hydrogenating the corresponding pyridine derivative, but my yields are consistently low. What could be the problem?
Answer: Low yields in pyridine hydrogenation can be attributed to several factors, including catalyst poisoning and incomplete reaction.
Potential Causes & Troubleshooting Steps:
-
Catalyst Activity: The catalyst may be inactive or poisoned.
-
Troubleshooting: Use a fresh batch of catalyst (e.g., PtO₂, Rh/C). Ensure that the starting material and solvent are free of impurities that can poison the catalyst, such as sulfur-containing compounds.
-
-
Hydrogen Pressure and Temperature: The reaction may require more forcing conditions.
-
Troubleshooting: Increase the hydrogen pressure and/or the reaction temperature. For some substituted pyridines, higher pressures are necessary to achieve complete reduction.[2]
-
-
Solvent and Additives: The choice of solvent can influence the reaction rate.
-
Troubleshooting: Acidic conditions, such as using acetic acid as a solvent or additive, can often facilitate the hydrogenation of pyridines by protonating the nitrogen atom.[5]
-
-
Reaction Time: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to ensure it has reached completion before workup.
-
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities for various methods of 2,6-disubstituted piperidine synthesis.
| Method | Catalyst/Reagent | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Iridium-Catalyzed Cyclization | [Ir(COD)Cl]₂ / Ligand L2 | Allylic Amine | 90% | 98:2 | - | |
| Iridium-Catalyzed Cyclization | [Ir(COD)Cl]₂ / Ligand ent-L2 | Allylic Amine | 74% | 6:94 | - | |
| Pyridine Hydrogenation | PtO₂ | 2,6-disubstituted pyridine | 40-90% | 50:50 to 95:5 (cis:trans) | - | [6] |
| Reductive Amination | - | Dicarbonyl compound and amine | Good | - | - | [5] |
| One-pot from Chiral Aziridine | H₂, Pd/C | 2-alkynyl-N-tosylaziridine | High | cis selective | - | [7] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Allylic Cyclization[4]
This protocol describes a method for the stereoselective synthesis of vinylpiperidines, which are versatile building blocks.
-
Catalyst Pre-formation: In a glovebox, dissolve the iridium precursor [Ir(COD)Cl]₂ and the chiral ligand (e.g., L2 or ent-L2) in a dry, degassed solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Stir the solution for 20-30 minutes at room temperature to form the active catalyst.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the allylic amine substrate in the chosen solvent.
-
Cyclization: Add the pre-formed catalyst solution to the substrate solution via syringe. Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,6-disubstituted piperidine derivative.
Protocol 2: Diastereoselective Hydrogenation of a 2,6-Disubstituted Pyridine[6][7]
This protocol provides a general procedure for the synthesis of cis-2,6-disubstituted piperidines.
-
Reactor Setup: To a high-pressure reactor, add the 2,6-disubstituted pyridine substrate and a suitable solvent, such as glacial acetic acid or methanol.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., PtO₂ (Adams' catalyst) or Rh/C) to the reactor. The typical catalyst loading is 1-5 mol%.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or a slightly elevated temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or NMR to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen from the reactor and purge it with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by distillation, crystallization, or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: A troubleshooting workflow for addressing low diastereoselectivity.
General Experimental Workflow for Stereoselective Piperidine Synthesis
Caption: A general workflow for the stereoselective synthesis of 2,6-disubstituted piperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Grignard Reactions with N-Protected Piperidones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation in Grignard reactions involving N-protected piperidones.
Troubleshooting Guide
Q1: I am observing a significant amount of unreacted N-protected piperidone in my final reaction mixture. What are the potential causes and how can I resolve this?
A1: The presence of a substantial amount of starting material after the reaction is typically due to either poor quality of the Grignard reagent or a competing side reaction, primarily enolization.
-
Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Inadequate anhydrous conditions during the preparation or reaction will quench the reagent, reducing its effective concentration and leading to an incomplete reaction.
-
Solution: Ensure all glassware is rigorously dried, and anhydrous solvents are used. It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.
-
-
Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the piperidone, forming an enolate. This enolate will revert to the starting ketone upon aqueous workup. This is more prevalent with sterically hindered Grignard reagents.[1]
-
Solutions:
-
Lower the reaction temperature: Performing the addition of the Grignard reagent at low temperatures (e.g., -78 °C) can favor the nucleophilic addition over enolization.
-
Use a less sterically hindered Grignard reagent: If the experimental design allows, switching to a smaller Grignard reagent can reduce the likelihood of it acting as a base.
-
Change the solvent: While THF and diethyl ether are common, the choice of solvent can influence the reaction pathway.
-
-
Q2: My reaction is producing a significant amount of a byproduct that appears to be a reduced form of the piperidone (a secondary alcohol). Why is this happening and what can I do to prevent it?
A2: The formation of a secondary alcohol is a result of the reduction of the piperidone carbonyl group. This side reaction is more likely to occur if the Grignard reagent possesses β-hydrogens. The mechanism involves a hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon via a cyclic six-membered transition state.
-
Solutions:
-
Select a Grignard reagent without β-hydrogens: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Lower the reaction temperature: As with enolization, lower temperatures can help to disfavor the reduction pathway relative to the desired nucleophilic addition.
-
Q3: I have isolated my desired tertiary alcohol, but I am also seeing a dehydrated alkene byproduct. How can I minimize its formation?
A3: The tertiary alcohol product can be susceptible to dehydration, especially under acidic conditions during the reaction workup or purification.
-
Solutions:
-
Mild Quenching: Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids.
-
Careful Purification: Avoid acidic conditions during purification. If using silica gel chromatography, consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Q4: My reaction mixture contains a biaryl compound as a significant impurity. What is the source of this byproduct and how can I avoid it?
A4: The formation of a biaryl byproduct is due to a Wurtz-type coupling reaction where the Grignard reagent reacts with the unreacted aryl halide used in its preparation.
-
Solution:
-
Slow Addition During Grignard Preparation: To minimize this coupling, add the aryl halide slowly to the magnesium turnings during the preparation of the Grignard reagent. This ensures a low concentration of the aryl halide is present at any given time, reducing the likelihood of the coupling side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for Grignard reactions with N-protected piperidones?
A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent. It has excellent solvating properties for both the Grignard reagent and the piperidone substrate and is suitable for the low temperatures often required to control the reaction's selectivity. Anhydrous diethyl ether is also a commonly used and effective solvent.
Q2: What is the optimal temperature for adding the Grignard reagent to the N-protected piperidone?
A2: The addition is typically carried out at low temperatures, ranging from -78 °C to 0 °C, to minimize side reactions such as enolization and reduction. Starting at -78 °C and slowly allowing the reaction to warm to room temperature is a common strategy.
Q3: How does the choice of the N-protecting group (e.g., Boc vs. Cbz) affect the reaction?
A3: The steric bulk of the N-protecting group can influence the stereochemical outcome of the Grignard addition and may also affect the propensity for side reactions. While both Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are commonly used, the bulkier Boc group might lead to a higher degree of certain side reactions in some cases. However, the electronic nature of the protecting group can also play a role. A systematic comparison for your specific substrate and Grignard reagent may be necessary for full optimization.
Q4: How can I purify the final tertiary alcohol product?
A4: Purification is most commonly achieved by column chromatography on silica gel. A gradient elution system, for example, with increasing concentrations of ethyl acetate in hexanes, is often effective.
Data Presentation
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Rationale |
| Temperature | -78 °C | Higher ratio of Addition Product to Enolization Product | 0 °C to Room Temp | Lower ratio of Addition Product to Enolization Product | Nucleophilic addition is often kinetically favored at lower temperatures. |
| Grignard Reagent | Methylmagnesium bromide (no β-hydrogens) | No Reduction Product | Isobutylmagnesium bromide (with β-hydrogens) | Formation of Reduction Product | Grignard reagents with β-hydrogens can act as reducing agents via hydride transfer. |
| Steric Hindrance of Grignard Reagent | Methylmagnesium bromide (less hindered) | Higher Yield of Addition Product | tert-Butylmagnesium bromide (more hindered) | Increased Enolization Product | Sterically bulky Grignard reagents are more prone to act as bases, leading to enolization. |
| Work-up Conditions | Quench with sat. aq. NH₄Cl | Minimized Dehydration | Quench with 1M HCl | Potential for Dehydration Product | The tertiary alcohol product can be sensitive to acid-catalyzed dehydration. |
Experimental Protocols
General Protocol for Grignard Addition to N-Boc-4-piperidone
This protocol is a general guideline and may require optimization for specific substrates and Grignard reagents.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of the corresponding alkyl or aryl halide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when bubbling and a gentle reflux are observed.
-
Add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Experimental Workflow for Grignard Reaction with N-Protected Piperidones.
Caption: Competing Pathways in Grignard Reactions with Piperidones.
Caption: Troubleshooting Decision Tree for Grignard Reaction Optimization.
References
Technical Support Center: Optimizing Enantiomeric Excess in Chiral Resolution of Piperidines
Welcome to the Technical Support Center for the chiral resolution of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of enantiomerically pure piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of piperidines?
The three primary strategies for resolving racemic piperidines are:
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic piperidine (a base) with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1] This is often a cost-effective method for large-scale separations.
-
Enzymatic Resolution: This kinetic resolution technique utilizes an enzyme that selectively acylates or hydrolyzes one enantiomer of a piperidine derivative, leaving the other enantiomer unreacted and thus separable.[1][2] This method is known for its high selectivity.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers. This is a widely used technique for both analytical quantification of enantiomeric excess (ee) and for preparative separations.[1]
Q2: How do I choose the best resolution strategy for my piperidine derivative?
The selection of the most suitable resolution method depends on several factors, including the scale of the separation, the functional groups present on the piperidine ring, available equipment, and the desired level of purity.[3]
start [label="Start: Racemic Piperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; scale [label="What is the desired scale?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; functional_groups [label="Are there suitable functional\ngroups for derivatization?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purity [label="What is the required\nenantiomeric purity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
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salt_resolution [label="Diastereomeric Salt\nResolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzymatic_resolution [label="Enzymatic Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_hplc [label="Chiral HPLC/SFC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> scale; scale -> large_scale [label="Large"]; scale -> small_scale [label="Small"];
large_scale -> functional_groups; small_scale -> purity;
functional_groups -> salt_resolution [label="Yes (amine)"]; functional_groups -> enzymatic_resolution [label="Yes (e.g., alcohol, ester)"];
purity -> chiral_hplc [label="High Purity\n(>99% ee)"]; purity -> enzymatic_resolution [label="Moderate to High Purity"];
}
Q3: My diastereomeric salt crystallization is resulting in low enantiomeric excess (ee). What are the common causes?
Low enantiomeric excess in diastereomeric salt crystallization can stem from several factors. The most common issues include the co-precipitation of the more soluble diastereomer, an inappropriate choice of resolving agent or solvent, and racemization of the piperidine or resolving agent under the experimental conditions.[1]
Q4: I am observing poor separation of enantiomers on my chiral HPLC column. What should I try?
Poor resolution in chiral HPLC is often related to the choice of the chiral stationary phase (CSP) or the mobile phase composition. For basic compounds like piperidines, adding a small amount of an amine modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape and resolution.[1] Experimenting with different mobile phase compositions (e.g., varying the alcohol modifier in normal phase) is also recommended.[3]
Q5: In enzymatic resolution, the reaction is very slow or not proceeding. What could be the issue?
Slow or stalled enzymatic reactions can be due to several factors. Ensure that the enzyme is active and that the reaction conditions (pH, temperature, solvent) are optimal for that specific enzyme. The choice of acylating agent is also critical. Additionally, some piperidine derivatives may be poor substrates for the selected enzyme. Screening different lipases or proteases may be necessary.
Troubleshooting Guides
Diastereomeric Salt Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | Cooling rate is too fast, leading to co-precipitation of both diastereomeric salts.[1] | Allow the solution to cool slowly to room temperature, followed by gradual cooling to a lower temperature (e.g., 0-5 °C).[1] |
| Inappropriate solvent choice. | Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate) and consider using solvent mixtures.[3] | |
| Racemization of the amine or resolving agent.[1] | Check the stability of your compounds under the resolution conditions and use milder temperatures if possible. | |
| No Crystallization | Solution is not supersaturated. | Carefully evaporate some of the solvent to increase the concentration.[1] |
| Crystallization is slow to initiate. | Try seeding the solution with a crystal from a previous successful batch or scratching the inside of the flask with a glass rod.[1] | |
| The diastereomeric salt is too soluble in the chosen solvent. | Add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity is observed.[1] | |
| Low Yield of Crystals | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the solvent volume to the minimum required for dissolution at a higher temperature and cool the mixture to a lower temperature (e.g., 0-4 °C) before filtration.[3] |
Chiral HPLC/SFC
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Separation | The selected Chiral Stationary Phase (CSP) is not suitable for the analyte. | Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).[1] |
| Mobile phase composition is not optimal. | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol).[3] For reversed-phase, adjust the organic modifier and buffer. | |
| Peak Tailing | Strong interactions between the basic piperidine and active sites on the silica support.[1] | Add a small amount of an amine modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[1] |
| Irreproducible Retention Times | Changes in mobile phase composition or temperature. | Ensure the mobile phase is freshly prepared and well-mixed. Use a column thermostat to maintain a constant temperature.[3] |
| Column degradation. | Use a guard column to protect the analytical column.[3] |
Enzymatic Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity (low ee) | The chosen enzyme is not highly selective for the substrate. | Screen a variety of commercially available lipases and proteases. |
| The reaction conditions are not optimal. | Optimize the temperature, pH, and solvent. The use of organic solvents can sometimes improve enzyme selectivity. | |
| Slow or No Reaction | Inactivated enzyme. | Use a fresh batch of enzyme and ensure proper storage conditions. |
| Poor choice of acylating agent. | Screen different acylating agents (e.g., vinyl acetate, isopropenyl acetate). | |
| Difficulty in Separating Product from Unreacted Starting Material | Similar physical properties. | Optimize chromatographic separation conditions (e.g., flash chromatography, preparative HPLC). |
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for Piperidine Derivatives
| Piperidine Derivative | Resolving Agent | Solvent | Achieved ee (%) | Reference |
| Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | Ethanol/Water | >95 | [4] |
| Ethyl Nipecotate | (S)-Mandelic acid | Ethanol | >90 (after recrystallization) | [4] |
| 2-Piperidineethanol | (S)-(+)-Camphorsulfonic acid | Ethanol | 95 (after multiple recrystallizations) | [2] |
| 3-Methylpiperidine | (R)-Mandelic acid | Isopropanol | >98 | [1] |
| 3-Methylpiperidine | Di-p-toluoyl-D-tartaric acid | Methanol | >97 | [1] |
Table 2: Performance of Different Chiral Columns for Piperidine Analogs
| Analyte | Chiral Column | Mobile Phase | Resolution (Rs) | Reference |
| Piperidine-2,6-dione analogues | Chiralpak IA | Methyl-tert-butyl ether/THF (90:10) | 1.00 - 5.33 | [5] |
| Piperidine-2,6-dione analogues | Chiralpak IB | Methyl-tert-butyl ether/THF (90:10) | 0.33 - 0.67 | [5] |
| (R/S)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | Ethanol with 0.1% DEA | >4.0 | [6] |
| 2-Benzylpiperidine | Chiralpak IA | n-hexane/ethanol/isopropanol (80:10:10) with 0.1% DEA | >1.5 | [7] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of a Racemic Piperidine
This protocol provides a general procedure. Optimization of the resolving agent, solvent, and stoichiometry is often necessary.
-
Salt Formation:
-
Dissolve one equivalent of the racemic piperidine derivative in a suitable solvent (e.g., ethanol, methanol, or isopropanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., tartaric acid derivative, mandelic acid) in the same solvent, with gentle heating if required.
-
Slowly add the resolving agent solution to the stirred solution of the racemic piperidine.
-
-
Crystallization:
-
Allow the mixture to stir at room temperature or a slightly elevated temperature to ensure complete salt formation.
-
Cool the solution slowly to room temperature, and then further cool in an ice bath or refrigerator (0-5 °C) to induce crystallization. Seeding with a small crystal from a previous batch can be beneficial.
-
Allow the crystallization to proceed for several hours to overnight to maximize the yield.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
If the desired enantiomeric excess is not achieved, recrystallize the diastereomeric salt from a fresh portion of the solvent.
-
-
Liberation of the Free Base:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the aqueous solution with a suitable base (e.g., NaOH, NaHCO₃) to a pH > 10.
-
Extract the liberated enantiomerically enriched piperidine with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product.
-
Protocol 2: Chiral HPLC Method Development for Piperidines
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® or Chiralcel® columns, as they have broad applicability for piperidine derivatives.[1]
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a standard solution of the racemic piperidine derivative (approximately 1 mg/mL) in the mobile phase.
-
Begin with a mobile phase of n-hexane/isopropanol (90:10 v/v) containing 0.1% diethylamine (DEA).[3]
-
Inject the sample and monitor the separation.
-
If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., to 20%, 30%) and try other alcohols like ethanol.
-
-
Optimization:
-
Once partial separation is observed, fine-tune the mobile phase composition to maximize the resolution (a resolution factor > 1.5 is ideal).
-
Optimize the flow rate, typically between 0.5 and 1.0 mL/min.
-
-
Method Validation:
-
Once optimal conditions are established, validate the method for linearity, precision, and accuracy according to standard guidelines.
-
Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Piperidine Alcohol
This is a general procedure for the acylation of a racemic piperidine containing a hydroxyl group.
-
Reaction Setup:
-
To a solution of the racemic piperidine alcohol in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene), add the lipase (e.g., Candida antarctica lipase B - Novozym 435).
-
Add an acylating agent (e.g., vinyl acetate, isopropenyl acetate).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
-
Work-up and Separation:
-
When the reaction has reached approximately 50% conversion (for optimal yield and ee of both enantiomers), stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.
-
-
Hydrolysis (if the acylated enantiomer is desired):
-
The enantiomerically enriched ester can be hydrolyzed back to the alcohol using standard basic (e.g., K₂CO₃ in methanol) or acidic conditions.
-
Visualizations
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start -> add_ra; add_ra -> salt_formation; salt_formation -> crystallization; crystallization -> separation; separation -> solid [label="Solid"]; separation -> liquid [label="Liquid"]; solid -> liberation1; liquid -> liberation2; liberation1 -> enantiomer1; liberation2 -> enantiomer2; }
start [label="Poor Separation in Chiral HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_csp [label="Is the Chiral Stationary Phase (CSP) appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_mobile_phase [label="Is the mobile phase optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_peak_shape [label="Are the peaks tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
screen_csps [label="Screen different CSPs\n(e.g., polysaccharide-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_mp [label="Vary mobile phase composition\n(e.g., alcohol content, modifiers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [label="Add an amine modifier\n(e.g., 0.1% DEA or TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
good_separation [label="Good Separation Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_csp; check_csp -> check_mobile_phase [label="Yes"]; check_csp -> screen_csps [label="No"]; screen_csps -> check_mobile_phase;
check_mobile_phase -> check_peak_shape [label="Yes"]; check_mobile_phase -> optimize_mp [label="No"]; optimize_mp -> check_peak_shape;
check_peak_shape -> good_separation [label="No"]; check_peak_shape -> add_modifier [label="Yes"]; add_modifier -> good_separation; }
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Phenylpiperidine-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-phenylpiperidine-2-carboxylic acid and related compounds in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to its zwitterionic nature, resulting from the presence of both a basic piperidine nitrogen and an acidic carboxylic acid group, this compound generally exhibits poor solubility in nonpolar organic solvents. Its solubility is significantly better in polar solvents. The solubility is also highly dependent on the pH of the solution.
Q2: Why is my compound crashing out of solution when I dilute my DMSO stock with an aqueous buffer?
This is a common issue when the final concentration of the compound in the aqueous solution exceeds its thermodynamic solubility limit. High-concentration stock solutions in solvents like DMSO can become supersaturated upon dilution with a less effective solvent, leading to precipitation.
Q3: Can I use heat to dissolve my compound?
Heating can temporarily increase the solubility of this compound, but there is a risk of the compound precipitating out of the solution as it cools to ambient temperature. This method is more suitable for initial dissolution rather than maintaining long-term solubility.
Q4: How does the purity of the compound affect its solubility?
Impurities can sometimes enhance or decrease the apparent solubility of a compound. It is crucial to use a highly purified form of this compound for accurate solubility determination and to avoid unexpected precipitation.
Troubleshooting Guide
Issue 1: Poor Solubility in a Specific Organic Solvent
Initial Steps:
-
Solvent Polarity: Attempt to dissolve the compound in a more polar organic solvent. Based on the principle of "like dissolves like," polar solvents are more likely to successfully dissolve this compound.[1]
-
Co-Solvents: If a single solvent is ineffective, try a solvent mixture. Adding a small amount of a highly polar co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can significantly improve solubility.
Advanced Strategies:
-
pH Adjustment (for protic solvents):
-
Acidification: Adding a small amount of a suitable organic acid (e.g., formic acid, acetic acid) can protonate the carboxylate group, forming a more soluble cationic species.
-
Basification: Adding a small amount of a suitable organic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the piperidinium group, forming a more soluble anionic species.
-
-
Salt Formation: Convert the zwitterionic compound into a salt. This is a highly effective method to increase solubility in organic solvents.
-
Acid Addition Salts: Reacting the compound with an acid (e.g., HCl, HBr, methanesulfonic acid) will form a salt that is often more soluble in polar organic solvents.
-
Base Addition Salts: Reacting the compound with a base (e.g., sodium hydroxide, potassium hydroxide) will form a salt that may have improved solubility characteristics.
-
Issue 2: Precipitation Upon Dilution of an Organic Stock Solution
-
Lower the Final Concentration: The most straightforward solution is to work with a more dilute final concentration of your compound.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vigorously vortexing. This can prevent localized high concentrations that trigger precipitation.
-
Use a Surfactant: Low concentrations of surfactants can form micelles that encapsulate the compound, keeping it in solution. This is particularly useful for in vivo formulations.
Data Summary
| Solvent Classification | Solvent Name | Inferred Solubility | Rationale |
| Polar Protic | Water | Moderate (pH-dependent) | The presence of both a hydrogen bond donor (NH) and acceptor (C=O) and the ionizable groups allow for interaction with water. |
| Methanol | Moderate to High | As a polar protic solvent, methanol can engage in hydrogen bonding with the solute.[2] | |
| Ethanol | Moderate | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds suggest good solubility.[2] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances, including many carboxylic acids.[3] |
| N,N-Dimethylformamide (DMF) | Moderate | DMF is another powerful polar aprotic solvent.[3] | |
| Acetonitrile | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting more limited solubility. | |
| Nonpolar | Toluene | Very Low | The high polarity of the zwitterionic compound makes it poorly soluble in nonpolar aromatic solvents. |
| Hexane | Very Low | The lack of polarity in hexane makes it a very poor solvent for this compound. | |
| Dichloromethane (DCM) | Low | While slightly polar, DCM is generally not a good solvent for zwitterionic compounds. | |
| Diethyl Ether | Very Low | The low polarity and inability to effectively solvate the charged groups result in poor solubility.[1] |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
-
Preparation: Add approximately 1-2 mg of this compound to a small vial.
-
Solvent Addition: Add 100 µL of the test solvent to the vial.
-
Observation: Vortex the vial for 1-2 minutes at room temperature. Visually inspect for undissolved solid.
-
Heating (Optional): If the compound is not fully dissolved, gently heat the vial to 50-60°C for 5 minutes and observe any changes in solubility. Note if the compound precipitates upon cooling.
-
Incremental Solvent Addition: If the compound remains insoluble, add another 100 µL of the solvent and repeat the observation step. Continue this process up to a total volume of 1 mL.
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: Most of the solid has dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
Protocol 2: Preparation of a Salt to Enhance Solubility
-
Dissolution: Dissolve 1 equivalent of this compound in a minimal amount of a suitable polar solvent (e.g., methanol, ethanol).
-
Acid/Base Addition:
-
For an acid salt: Slowly add 1.05 equivalents of a solution of the desired acid (e.g., HCl in diethyl ether, methanolic HCl).
-
For a base salt: Slowly add 1.0 equivalent of a solution of the desired base (e.g., sodium methoxide in methanol).
-
-
Precipitation/Isolation: The salt may precipitate out of the solution. If it does, it can be collected by filtration. If not, the solvent can be carefully removed under reduced pressure to yield the salt.
-
Solubility Testing: Test the solubility of the resulting salt in the desired organic solvent using Protocol 1.
Visualizations
References
preventing racemization during functional group manipulation of chiral piperidines
Welcome to the Technical Support Center for Chiral Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for preventing racemization during the functional group manipulation of chiral piperidines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with chiral piperidines?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). For chiral piperidines, which are crucial building blocks in many pharmaceuticals, maintaining a specific stereochemistry is often critical for biological activity and safety. The loss of stereochemical integrity can lead to a dramatic decrease in efficacy or an increase in off-target effects.
Q2: Which functional group manipulations are most likely to cause racemization in chiral piperidines?
A2: Several common transformations can put the stereocenter(s) of a chiral piperidine at risk:
-
Reactions at the α-carbon: Deprotonation at the carbon adjacent to the nitrogen can lead to the formation of a planar, achiral enolate or lithiated intermediate, which can be re-protonated or functionalized from either face, leading to racemization.[1]
-
N-Alkylation and N-Acylation: While the stereocenter may not be directly involved, harsh conditions (strong bases, high temperatures) can sometimes lead to epimerization.
-
Deprotection: Removal of certain nitrogen protecting groups, particularly under strongly acidic or basic conditions, can sometimes compromise stereochemical integrity.[2]
-
Oxidation/Reduction Reactions: Reactions that transiently form an iminium ion at a chiral center will lead to racemization upon reduction.[3]
Q3: What are the primary mechanisms that lead to racemization in these systems?
A3: The two main pathways for racemization are:
-
Formation of Achiral Intermediates: This is the most common cause. Reactions that proceed through planar intermediates like enolates, carbocations, or iminium ions allow for the loss of stereochemical information at the chiral center.[1]
-
Harsh Reaction Conditions: Elevated temperatures and the use of strong acids or bases can provide enough energy to overcome the activation barrier for stereocenter inversion, even without the formation of a distinct achiral intermediate.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Racemization observed during N-Alkylation of a 2-substituted piperidine.
Q: I am attempting to N-alkylate my enantiopure 2-methylpiperidine with benzyl bromide and potassium carbonate in DMF, but I am observing significant racemization. What could be the cause and how can I fix it?
A: This is a common issue. While direct N-alkylation is straightforward, the combination of a base and elevated temperatures can lead to epimerization at the α-carbon.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote racemization. Try running the reaction at room temperature or even 0 °C, although this may require longer reaction times.
-
Use a Milder Base: Potassium carbonate is a relatively strong base. Consider switching to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[4] This can minimize side reactions and potential epimerization.
-
Switch to a Milder Alkylation Protocol (Reductive Amination): Reductive amination is an excellent alternative that avoids harsh bases and is less prone to over-alkylation.[5] This involves reacting the piperidine with an aldehyde (in your case, benzaldehyde) to form an iminium ion in situ, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This method is often highly selective and preserves stereochemistry.
Issue 2: Loss of enantiomeric excess (ee) during N-Boc deprotection.
Q: I am removing the N-Boc protecting group from my chiral 3-substituted piperidine using HCl in dioxane and noticing a slight drop in optical purity. What factors could be causing this?
A: While acidic removal of a Boc group is generally considered safe for adjacent stereocenters, racemization can still occur under certain circumstances.
Troubleshooting Steps:
-
Consider the Piperidine Nitrogen as a Stereocenter: The nitrogen atom in your N-Boc-3-substituted piperidine is a stereogenic center that can readily invert. The removal of the bulky Boc group will change the equilibrium between the two invertomers, which could potentially be misinterpreted as racemization at the carbon stereocenter if not analyzed carefully.[2]
-
Check for Acid-Catalyzed Isomerization: Although less common, prolonged exposure to strong acid or elevated temperatures during deprotection could potentially lead to side reactions that affect the stereocenter. Ensure you are using the minimum necessary reaction time and temperature for complete deprotection.
-
Alternative Deprotection Conditions: If you suspect the acidic conditions are the culprit, you could explore other deprotection methods for the Boc group, although most involve acids. A careful screening of acid strength and reaction time is your best approach.
Issue 3: Poor diastereoselectivity in reactions involving α-lithiation.
Q: I am trying to functionalize my N-Boc-2-arylpiperidine at the 2-position via lithiation with n-BuLi followed by quenching with an electrophile. The diastereoselectivity is poor. How can I improve this?
A: The stereochemical outcome of reactions involving α-lithiated piperidines is highly dependent on the conformation of the lithiated intermediate.
Troubleshooting Steps:
-
Use a Chiral Ligand: The addition of a chiral ligand, such as (-)-sparteine, can form a complex with the organolithium intermediate and direct the electrophilic attack from a specific face, leading to a kinetic resolution and high diastereoselectivity.[6]
-
Optimize Temperature: The stability of the organolithium species is temperature-dependent. Ensure the reaction is kept at a low temperature (e.g., -78 °C) throughout the lithiation and quenching steps to maintain its configurational stability.[6]
-
Consider the N-Protecting Group: The N-Boc group can exist as two rotamers, which could potentially lead to different reaction pathways. While studies have shown that the rotation is often fast, in some cases, the choice of protecting group can influence the stereochemical outcome.[6]
Data Presentation: Comparison of N-Alkylation Conditions
The following table summarizes various conditions for N-alkylation and their impact on yield and stereochemical integrity, where reported.
| 2-Substituted Piperidine | Alkylating Agent | Base/Reagent | Solvent | Temp. | Time | Yield (%) | Stereochemical Outcome | Cite |
| General 2-Substituted | Alkyl Halide | K₂CO₃ or DIPEA | MeCN or DMF | RT | Varies | Good | Prone to racemization | [5] |
| General 2-Substituted | Aldehyde/Ketone | NaBH(OAc)₃ | DCE or THF | RT | 1-24 h | Good-Excellent | Generally high stereoretention | [5] |
| Piperidine | Methyl Iodide | K₂CO₃ | MeCN | RT | Varies | Good | - | [4] |
| Complex Amines | Alkyl Halide | DIPEA | MeCN | RT | Varies | < 70% | - | [4] |
| Piperidine | Alkyl Halide | NaH | DMF | 0°C to RT | Varies | Good | Potential for racemization | [4] |
Note: "RT" denotes room temperature. Stereochemical outcome is highly substrate-dependent.
Experimental Protocols
Protocol 1: Racemization-Resistant N-Alkylation via Reductive Amination[5]
This protocol describes a mild and stereochemically robust method for the N-alkylation of a chiral 2-substituted piperidine.
Materials:
-
Chiral 2-substituted piperidine (1.0 eq.)
-
Aldehyde or ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral 2-substituted piperidine (1.0 eq.) and the anhydrous solvent.
-
Add the corresponding aldehyde or ketone (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.
Protocol 2: Direct N-Alkylation with Minimized Racemization Risk[4]
This protocol uses a non-nucleophilic base to minimize side reactions and potential epimerization.
Materials:
-
Chiral 2-substituted piperidine (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq.)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral 2-substituted piperidine (1.0 eq.), anhydrous acetonitrile, and DIPEA (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl halide (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). This may take several hours to overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Racemization
The following diagram illustrates a decision-making process for troubleshooting unexpected racemization during a functional group manipulation of a chiral piperidine.
Caption: Troubleshooting decision tree for racemization issues.
General Experimental Workflow
This diagram outlines a general workflow for the synthesis and analysis of chiral piperidine derivatives, emphasizing the points where stereochemical integrity should be monitored.
Caption: General workflow for chiral piperidine functionalization.
References
Validation & Comparative
In Vitro Validation of 2-Phenylpiperidine-2-carboxylic Acid as a Receptor Antagonist: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of 2-phenylpiperidine-2-carboxylic acid as a potential receptor antagonist. Drawing upon established methodologies for analogous phenylpiperidine derivatives, this document outlines the necessary experimental protocols, presents a comparative analysis with known antagonists, and visualizes key workflows and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.
Introduction to Phenylpiperidine Derivatives as Receptor Antagonists
The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] These derivatives have demonstrated a wide range of activities, notably as antagonists for various G-protein coupled receptors (GPCRs), including opioid and serotonin receptors.[3][4][5] The specific substitutions on both the phenyl and piperidine rings are critical in determining the compound's affinity, selectivity, and functional activity at a given receptor. This guide focuses on the hypothetical in vitro validation of this compound, a novel derivative, and compares its potential profile with established antagonists.
Comparative Data Presentation
To objectively assess the potential of this compound, its in vitro pharmacological profile should be compared against well-characterized reference compounds. The following tables summarize key quantitative data that should be obtained through the experimental protocols detailed in the subsequent section. For illustrative purposes, hypothetical data for this compound ("Test Compound") is presented alongside representative data for known antagonists.
Table 1: Receptor Binding Affinity
This table compares the binding affinity (Ki) of the test compound and reference antagonists at the target receptor (e.g., Mu-Opioid Receptor) and key off-target receptors to assess selectivity. A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor (e.g., Mu-Opioid) Ki (nM) | Off-Target Receptor 1 (e.g., Kappa-Opioid) Ki (nM) | Off-Target Receptor 2 (e.g., Delta-Opioid) Ki (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Test Compound | 15 | 300 | 500 | 20 |
| Reference Antagonist A (e.g., Naltrexone) | 1 | 5 | 10 | 5 |
| Reference Antagonist B (e.g., CTAP) | 0.5 | 500 | 1000 | 1000 |
Table 2: Functional Antagonist Potency
This table presents the functional potency (IC50) of the compounds in inhibiting the effect of a known agonist at the target receptor. A lower IC50 value indicates greater antagonist potency.
| Compound | Functional Assay (e.g., cAMP accumulation) IC50 (nM) | Assay Type | Agonist Used (Concentration) |
| Test Compound | 50 | Inhibition of Forskolin-stimulated cAMP accumulation | DAMGO (1 µM) |
| Reference Antagonist A (e.g., Naltrexone) | 10 | Inhibition of Forskolin-stimulated cAMP accumulation | DAMGO (1 µM) |
| Reference Antagonist B (e.g., CTAP) | 5 | Inhibition of Forskolin-stimulated cAMP accumulation | DAMGO (1 µM) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are standard for characterizing a novel receptor antagonist in vitro.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of the test compound for the target receptor(s).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the human mu-opioid receptor).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor) and varying concentrations of the test compound or reference antagonists.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Functional Antagonism Assays (e.g., cAMP Accumulation Assay)
Objective: To assess the ability of the test compound to inhibit the functional response induced by a receptor agonist.
Methodology:
-
Cell Culture: Cells expressing the target receptor (e.g., HEK293 cells) are cultured to an appropriate density.
-
Assay Setup: Cells are pre-incubated with varying concentrations of the test compound or a reference antagonist.
-
Agonist Stimulation: The cells are then stimulated with a known agonist (e.g., DAMGO) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin).
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The concentration-response curves for the antagonist are generated, and the IC50 values are determined using non-linear regression.
Visualizations
Diagrams are provided to illustrate the hypothetical signaling pathway and the experimental workflow for validating the antagonist activity of this compound.
Caption: Hypothetical GPCR signaling pathway demonstrating antagonist action.
Caption: Experimental workflow for in vitro antagonist validation.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomers in Focus: A Comparative Analysis of Cis and Trans Phenylpiperidine Carboxylic Acid Derivatives
The orientation of substituents on the piperidine ring dictates the three-dimensional shape of a molecule, which in turn governs its ability to bind to specific biological targets. For drug development professionals, understanding the relationship between a molecule's stereochemistry and its pharmacological effect is paramount. In the case of piperidine derivatives, which are key scaffolds in many centrally active agents, the cis/trans isomerism can lead to profound differences in potency, selectivity, and overall therapeutic profile.
Quantitative Comparison of Related Piperidine-2-Carboxylic Acid Derivatives
To illustrate the impact of stereoisomerism, this guide presents data on related piperidine-2-carboxylic acid compounds that act as N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, and its modulation is a key strategy in treating a range of neurological disorders. The data below is for the potent NMDA antagonist LY235723, which is a tetrazole-substituted piperidine-2-carboxylic acid, and for another phosphono-substituted piperidine-2-carboxylic acid derivative.
| Compound | Isomer/Stereochemistry | Biological Target | Assay Type | Efficacy Metric (IC₅₀/Kᵢ) |
| 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | (-)-(2R,4S) | NMDA Receptor | [³H]CGS 19755 Binding | IC₅₀ = 67 ± 6 nM |
| 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | (-)-(2R,4S) | NMDA Receptor | Cortical Slice (vs NMDA) | IC₅₀ = 1.9 ± 0.24 µM |
| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | (2R,3S,1'R) | NMDA Receptor | Radioligand Binding | Kᵢ = 74 nM |
| Racemate of 3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | Racemate | NMDA Receptor | Mouse Hot-Plate (i.t.) | ED₅₀ = 0.53 nmol |
Data sourced from studies on NMDA receptor antagonists.[1][2] It is important to note that the activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid was found to reside with the (-)-isomer, which was determined to have the (2R,4S) absolute stereochemistry.[1]
Experimental Methodologies
The quantitative data presented above is derived from rigorous experimental protocols designed to assess the efficacy of these compounds at their biological targets.
Radioligand Binding Assay for NMDA Receptor Affinity
This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Rat cortical tissue is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand, such as [³H]CGS 19755 (a high-affinity NMDA receptor antagonist), and varying concentrations of the test compound (e.g., the piperidine-2-carboxylic acid derivative).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis. The inhibition constant (Kᵢ) can then be derived from the IC₅₀ value using the Cheng-Prusoff equation.[1][2]
Electrophysiological Assay in Cortical Slices
This functional assay measures the ability of a compound to antagonize the physiological effects of NMDA receptor activation in brain tissue.
-
Slice Preparation: Thin slices of rat cerebral cortex are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution.
-
Recording: Extracellular field potentials are recorded from the cortical slices using a microelectrode.
-
NMDA Application: A known concentration of NMDA (e.g., 40 µM) is applied to the slice to induce a characteristic electrophysiological response.
-
Antagonist Application: The experiment is repeated in the presence of varying concentrations of the test compound.
-
Data Analysis: The concentration of the test compound that produces a 50% inhibition of the NMDA-induced response (IC₅₀) is determined.[1]
Visualizing Molecular Interactions and Processes
To better understand the context of this comparison, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified NMDA receptor signaling pathway.
Caption: General workflow for a radioligand binding assay.
References
Structure-Activity Relationship of 2-Phenylpiperidine-2-Carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpiperidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, particularly in the design of antagonists for the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in a variety of neurological disorders, making the development of potent and selective antagonists a key therapeutic strategy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related piperidine-2-carboxylic acid derivatives, with a focus on their activity as NMDA receptor antagonists.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activities of key piperidine-2-carboxylic acid analogs as NMDA receptor antagonists. The data highlights the importance of stereochemistry and the nature of substituents on the piperidine ring for potent antagonist activity.
| Compound/Analog | Target | Assay Type | Activity (IC50 / MED) | Reference |
| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | NMDA Receptor | [3H]CGS 19755 Binding | 67 ± 6 nM | [1] |
| NMDA Receptor | Cortical Slice Preparation | 1.9 ± 0.24 µM | [1] | |
| NMDA-induced Convulsions (neonatal rats) | In vivo | 20 mg/kg (ip) | [2] | |
| NMDA-induced Lethality (mice) | In vivo | 5 mg/kg (ip) | [2] | |
| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) | NMDA Receptor | [3H]CPP Binding | 95 nM | [3] |
| NMDA-induced Lethality (mice) | In vivo | 10 mg/kg (ip) | [3] | |
| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | NMDA Receptor | [3H]CPP Binding | 120 nM | [3] |
| NMDA-induced Lethality (mice) | In vivo | 40 mg/kg (ip) | [3] |
Structure-Activity Relationship Insights
-
Stereochemistry is Crucial: The antagonist activity of 4-substituted piperidine-2-carboxylic acids resides predominantly in the cis-isomers. Furthermore, for compounds like LY233053, the activity is enantiomer-specific, with the (-)-2R,4S isomer being the active enantiomer[1]. This highlights the specific spatial arrangement required for optimal interaction with the NMDA receptor binding site.
-
Nature of the 4-Substituent: The substituent at the 4-position of the piperidine ring plays a critical role in determining potency. Both phosphonoalkyl and tetrazolylalkyl groups have been shown to yield potent NMDA receptor antagonists[2][3]. The tetrazole moiety in LY233053 acts as a bioisostere for a carboxylic acid or phosphonic acid group, contributing to its high affinity[2].
-
Conformational Restriction Enhances Potency: The incorporation of the pharmacophore elements into the rigid piperidine ring system generally leads to enhanced potency compared to more flexible acyclic analogs[3]. This suggests that pre-organizing the key binding groups in a favorable conformation reduces the entropic penalty upon binding to the receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway and a general workflow for evaluating the antagonist activity of this compound analogs.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are protocols for key experiments cited in the evaluation of piperidine-2-carboxylic acid analogs.
[3H]CGS 19755 Radioligand Binding Assay for NMDA Receptor Affinity
This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace the specific radioligand [3H]CGS 19755.
Materials:
-
Rat brain tissue (e.g., forebrain or cerebral cortex)
-
Triton-treated crude synaptic membranes
-
[3H]CGS 19755 (radioligand)
-
Test compounds (this compound analogs)
-
L-glutamate (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters (e.g., GF/B)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in an appropriate buffer and prepare crude synaptic membranes through differential centrifugation. Treat membranes with Triton X-100 to remove endogenous glutamate.
-
Assay Setup: In a 96-well plate, combine the prepared brain membranes, [3H]CGS 19755 at a concentration near its Kd (e.g., 24 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]CGS 19755 (IC50 value). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of L-glutamate)[4].
NMDA Antagonist Activity in a Cortical Slice Preparation
This electrophysiological assay measures the functional antagonism of NMDA-induced neuronal excitation in brain tissue.
Materials:
-
Rat or mouse cortical brain slices
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2/5% CO2
-
NMDA solution (e.g., 40 µM)
-
Test compounds (this compound analogs)
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, recording electrodes)
Procedure:
-
Slice Preparation: Prepare acute coronal slices (e.g., 400 µm thick) from the cortex of a rat or mouse brain using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Obtain extracellular field potential recordings from a suitable cortical layer.
-
NMDA Application: After obtaining a stable baseline recording, apply NMDA to the perfusion solution to induce a consistent depolarizing response.
-
Antagonist Application: Co-apply the test compound at various concentrations with the NMDA solution and record the resulting changes in the NMDA-induced depolarization.
-
Data Analysis: Measure the reduction in the NMDA-induced response in the presence of the test compound. Calculate the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximal NMDA response[1].
Conclusion
The structure-activity relationship of piperidine-2-carboxylic acid analogs as NMDA receptor antagonists is a well-established area of research. Key structural features, including stereochemistry, conformational rigidity, and the nature of substituents, are critical for high-affinity binding and potent antagonist activity. While specific SAR data for this compound analogs is limited in the public literature, the available information on related compounds provides a strong foundation for the rational design of novel NMDA receptor modulators. Further investigation into the systematic modification of the this compound scaffold is warranted to fully explore its therapeutic potential.
References
- 1. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profile of Phenylpiperidine Carboxylic Acid Derivatives
A guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of 2-phenylpiperidine-2-carboxylic acid derivatives and their analogues.
This guide provides a comparative analysis of the pharmacokinetic profiles of selected phenylpiperidine carboxylic acid derivatives, offering valuable insights for researchers in the fields of medicinal chemistry and pharmacology. The data presented herein, summarized from preclinical studies, highlights key parameters such as bioavailability, plasma clearance, and half-life. Detailed experimental protocols for common pharmacokinetic assays are also provided to support the design and execution of further studies in this area.
Comparative Pharmacokinetic Data
The following table summarizes the in vivo pharmacokinetic parameters of a 4-phenylpiperidine-2-carboxamide analogue, Compound 12, in rats. While this compound is a carboxamide derivative and not a carboxylic acid, its data provides a relevant starting point for understanding the pharmacokinetic properties of this scaffold. Further research is needed to populate a broader comparative dataset for this compound derivatives.
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (F) (%) | Reference |
| Compound 12 | Intravenous | 2 | 225 | 0.08 | 256 | 2.0 | 7.8 | 15.4 | N/A | [1] |
| Compound 12 | Oral | 10 | 44 | 4.0 | 660 | 3.3 | N/A | N/A | 52 | [1] |
Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC: Area under the plasma concentration-time curve t½: Half-life CL: Plasma clearance Vss: Volume of distribution at steady state F: Oral bioavailability
Experimental Protocols
The determination of the pharmacokinetic profile of a compound involves a series of in vivo and in vitro experiments. Below are detailed methodologies for key assays.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a test compound in a rat model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Compound Administration:
-
Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a bolus dose via the tail vein.
-
Oral (PO) Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vss, and F) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
In Vitro Metabolic Stability Assay (Microsomes)
This assay provides an indication of the compound's susceptibility to metabolism by liver enzymes.
1. Materials:
-
Liver microsomes (from rat, human, or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in a suitable organic solvent like DMSO)
2. Procedure:
-
The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
3. Data Analysis:
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for in vivo pharmacokinetic studies and in vitro metabolic stability assays.
Figure 1: Workflow for an in vivo pharmacokinetic study.
Figure 2: Workflow for an in vitro metabolic stability assay.
References
- 1. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nipecotic Acid and 2-Phenylpiperidine-2-carboxylic Acid as GABA Uptake Inhibitors
In the landscape of neuropharmacology, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, remains a critical area of research for the development of therapeutics for conditions such as epilepsy, anxiety, and other neurological disorders. A key mechanism for regulating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs). This guide provides a comparative analysis of two piperidine-based compounds, nipecotic acid and 2-phenylpiperidine-2-carboxylic acid, focusing on their efficacy as GABA uptake inhibitors.
While extensive research has characterized the activity of nipecotic acid, a well-known competitive inhibitor of GATs, a comprehensive search of the scientific literature reveals a significant lack of specific experimental data on the GABA uptake inhibition properties of this compound. Therefore, this guide will present a detailed overview of the available quantitative data and experimental protocols for nipecotic acid, while highlighting the current data gap for this compound, thereby precluding a direct comparative analysis at this time.
Quantitative Data Presentation
The inhibitory potency of a compound on GABA transporters is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. The following table summarizes the IC₅₀ values for nipecotic acid across various GABA transporter subtypes.
| Compound | Transporter Subtype | Species | IC₅₀ (µM) |
| Nipecotic Acid | hGAT-1 | Human | 8[1] |
| rGAT-2 | Rat | 38[1] | |
| hGAT-3 | Human | 106[1] | |
| hBGT-1 | Human | 2370[1] | |
| mGAT-1 | Mouse | 2.6[2] | |
| mGAT-2 | Mouse | 310[2] | |
| mGAT-3 | Mouse | 29[2] | |
| mGAT-4 | Mouse | 16[2] | |
| This compound | GAT-1, GAT-2, GAT-3, GAT-4 | - | No data available |
Mechanism of Action
Nipecotic acid acts as a competitive inhibitor at GABA transporters.[3][4] Its structural similarity to GABA allows it to bind to the transporter protein, thereby blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4][5] This leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing inhibitory neurotransmission.[4] It is important to note that at higher concentrations (in the millimolar range), nipecotic acid has been shown to directly activate GABA-A receptors, a property that should be considered when interpreting experimental results.[3][6]
The mechanism of action for this compound in the context of GABA uptake is currently unknown due to the absence of published research in this area.
Experimental Protocols
The determination of IC₅₀ values for GABA uptake inhibitors is typically performed using an in vitro radiolabeled GABA uptake assay.
General Protocol for [³H]GABA Uptake Assay
This protocol outlines the general steps involved in measuring the inhibition of GABA uptake in a cell-based assay.
1. Cell Culture and Preparation:
-
HEK-293 cells (or other suitable cell lines) are stably transfected to express a specific human or rodent GABA transporter subtype (e.g., hGAT-1).
-
Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well microplates.
2. Assay Procedure:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cells are then pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., nipecotic acid) or vehicle.
-
The uptake reaction is initiated by adding a mixture of [³H]GABA (a radiolabeled form of GABA) and unlabeled GABA to each well.
-
The incubation is carried out for a specific duration (e.g., 10-30 minutes) at room temperature, which should be within the linear range of uptake.
-
The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
3. Measurement and Data Analysis:
-
The cells are lysed, and a scintillation cocktail is added to the lysate.
-
The amount of [³H]GABA taken up by the cells is quantified using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
IC₅₀ values are determined by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the GABAergic synapse and the mechanism by which GABA uptake inhibitors like nipecotic acid exert their effects.
Conclusion
Nipecotic acid is a well-documented inhibitor of GABA transporters, demonstrating a clear structure-activity relationship and quantifiable inhibitory potency, particularly against the GAT-1 subtype. The experimental protocols for assessing its activity are robust and widely used in the field.
In stark contrast, there is a notable absence of publicly available scientific literature and experimental data concerning the effects of this compound on GABA uptake. While the piperidine-2-carboxylic acid scaffold is of interest in medicinal chemistry, the specific contribution of a phenyl group at the 2-position to GABA transporter inhibition has not been characterized.
Therefore, a direct and objective comparative analysis of the GABA uptake inhibition profiles of nipecotic acid and this compound is not feasible at this time. Further research, including in vitro screening and detailed pharmacological characterization of this compound, is necessary to elucidate its potential role as a GABA uptake inhibitor and to enable a meaningful comparison with established compounds like nipecotic acid. This represents a clear knowledge gap and an opportunity for future investigation in the field of GABAergic modulation.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of 2-Phenyl-2-piperidinecarboxylic Acid Derivatives in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant efficacy of 2-phenyl-2-piperidinecarboxylic acid derivatives tested in established animal models of epilepsy. The data presented herein is intended to inform preclinical research and drug development efforts by offering a clear comparison with standard antiepileptic drugs (AEDs).
Comparative Anticonvulsant Activity
The following table summarizes the anticonvulsant activity and neurotoxicity of various N-substituted 2-piperidinecarboxamides, derivatives of 2-phenyl-2-piperidinecarboxylic acid, in the maximal electroshock (MES) seizure model in mice. The MES test is a widely recognized preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[1] Efficacy is reported as the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the seizure endpoint. Neurotoxicity is reported as the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment in the rotorod test. The protective index (PI), calculated as TD₅₀/ED₅₀, is a measure of the compound's margin of safety.
For comparative purposes, the table also includes the reported efficacy of standard AEDs—phenytoin, carbamazepine, and valproate—in the same preclinical models.
| Compound | MES ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (PI) |
| 2-Piperidinecarboxamide Derivatives | |||
| N-(2-trifluoromethylphenyl) | 29 | 167 | 5.8 |
| N-(3-fluorophenyl) | 31 | >300 | >9.7 |
| N-(3-trifluoromethylphenyl) | 24 | 136 | 5.7 |
| Standard Antiepileptic Drugs | |||
| Phenytoin | 9.5 - 25 | 67 - 85 | ~3.4 - 7.1 |
| Carbamazepine | 8.8 - 14.2 | 45 - 70 | ~3.2 - 7.9 |
| Valproate | 252.7 - 272 | 426 - 447 | ~1.7 |
Data for 2-piperidinecarboxamide derivatives are sourced from studies on their synthesis and potential as anticonvulsants. Data for standard AEDs are compiled from various preclinical studies.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. The following are standard protocols for the key experiments cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a primary screening tool for anticonvulsant drugs, modeling generalized tonic-clonic seizures.
Apparatus:
-
An electroshock apparatus capable of delivering a constant current.
-
Corneal or ear clip electrodes.
Procedure:
-
The test compound or vehicle is administered to mice, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time for drug absorption (Time to Peak Effect), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the electrodes.[2]
-
The primary endpoint is the presence or absence of a tonic hindlimb extension (THLE), characterized by a rigid, 180-degree extension of the hindlimbs.[2]
-
Protection is defined as the absence of THLE.
-
The ED₅₀ is calculated from the dose-response data using statistical methods such as probit analysis.[3]
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.
Apparatus:
-
Standard animal observation cages.
-
Syringes for subcutaneous injection.
Procedure:
-
The test compound or vehicle is administered to mice (i.p.).
-
Following the drug absorption period, a convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously (e.g., 85 mg/kg in mice).[4]
-
Animals are observed for a set period (typically 30 minutes).
-
The endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.[4]
-
Protection is defined as the absence of this clonic seizure endpoint.
-
The ED₅₀ is determined from the dose-response data.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the drug screening process and the underlying mechanism of action, the following diagrams are provided.
Caption: A typical workflow for the preclinical screening of novel anticonvulsant compounds.
2-Phenyl-2-piperidinecarboxylic acid derivatives are believed to exert their anticonvulsant effects, at least in part, through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[4][5][6] The following diagram illustrates a simplified signaling pathway associated with NMDA receptor activation and its potential role in epileptogenesis.
Caption: The role of NMDA receptor signaling in seizure generation and the site of action for antagonists.
References
- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant effects of ivermectin on pentylenetetrazole- and maximal electroshock-induced seizures in mice: the role of GABAergic system and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
Validating Target Receptor Binding Affinity: A Comparative Guide for Phenylpiperidine Carboxylic Acid Analogs
This guide compares the binding affinity of CGS 19755 with other known NMDA receptor antagonists, providing supporting experimental data and detailed protocols to aid in the design and interpretation of binding studies.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities of CGS 19755 and other competitive NMDA receptor antagonists. The data is presented as IC50 and Ki values, which are common measures of a compound's potency in inhibiting radioligand binding to the receptor. Lower values indicate higher binding affinity.
| Compound | Radioligand | Target Receptor | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| CGS 19755 (Selfotel) | [3H]CGS 19755 | NMDA Receptor | Filtration Assay | 100 | 24 | [1] |
| CGS 19755 (Selfotel) | [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid | NMDA Receptor | Receptor Binding | 50 | - | [2] |
| LY233053 | [3H]CGS 19755 | NMDA Receptor | Receptor Binding | 107 | - | [3] |
| (-)-1 (LY235723) | [3H]CGS 19755 | NMDA Receptor | Receptor Binding | 67 | - | [4] |
| Compound 1 | - | NMDA Receptor | Receptor Binding | - | 74 | [5] |
| Compound 2 | - | NMDA Receptor | Receptor Binding | - | 64 | [5] |
Experimental Protocols
The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a standard filtration-based assay used to characterize the binding of competitive antagonists to the NMDA receptor.
Competitive Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Source: Rat brain tissue (e.g., cortex or hippocampus) is a common source for native NMDA receptors.[6]
-
Homogenization: The tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[7]
-
Washing: The membrane pellet is resuspended and centrifuged again to wash away endogenous ligands and other contaminants.[7]
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C in aliquots.[7] Protein concentration is determined using a standard assay like the Pierce® BCA assay.[7]
2. Binding Assay:
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.[7]
-
Reaction Mixture: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[7] Each well contains:
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[7]
3. Separation of Bound and Free Radioligand:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI) using a 96-well cell harvester.[7] This process traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[7]
4. Detection and Data Analysis:
-
Drying and Scintillation Counting: The filters are dried, and a scintillation cocktail is added.[7] The radioactivity retained on the filters is then quantified using a scintillation counter.[7]
-
Data Analysis:
-
Specific Binding: Non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) is subtracted from the total binding to calculate the specific binding at each concentration of the test compound.[7]
-
IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[7]
-
Ki Calculation: The affinity of the test compound (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
comparative study of different catalysts for 2-phenylpyridine hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 2-phenylpyridine to 2-phenylpiperidine is a critical transformation in the synthesis of numerous pharmaceutical compounds and fine chemicals. The piperidine moiety is a prevalent scaffold in drug discovery, and efficient, selective catalytic methods for its synthesis are of high interest. This guide provides a comparative analysis of various catalysts for the hydrogenation of 2-phenylpyridine, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Heterogeneous Catalysts
The choice of a heterogeneous catalyst for the hydrogenation of 2-phenylpyridine is a trade-off between activity, selectivity, and reaction conditions. Noble metal catalysts, particularly those based on rhodium and palladium, have demonstrated high efficacy. The following table summarizes the performance of several common carbon-supported noble metal catalysts in the batch hydrogenation of a closely related substrate, 4-phenylpyridine. This data provides valuable insights into the expected performance for 2-phenylpyridine.
| Catalyst (5 wt% on Carbon) | Substrate | Conversion (%) | Selectivity to Phenylpiperidine (%) | Selectivity to Cyclohexylpyridine (%) | Selectivity to Cyclohexylpiperidine (%) | Time (h) | Temperature (°C) | Pressure (bar H₂) |
| Rh/C | 4-Phenylpyridine | 40 | 85 | 6 | 9 | 2 | 80 | 30 |
| 50 | ~85 | ~6 | ~9 | 4 | 80 | 30 | ||
| Pd/C | 4-Phenylpyridine | 29 | 84 | 15 | <1 | 4 | 80 | 30 |
| Pt/C | 4-Phenylpyridine | ≤5 | >99 | - | - | 4 | 80 | 30 |
| 7 | >99 | - | - | 65 | 80 | 30 | ||
| Ru/C | 4-Phenylpyridine | ≤5 | - | - | 15 | 4 | 80 | 30 |
Data sourced from a study on the continuous-flow hydrogenation of 4-phenylpyridine, with initial batch reactor experiments providing this comparative data.[1]
Key Observations:
-
Rhodium on carbon (Rh/C) demonstrates the highest activity among the tested catalysts, achieving 40% conversion in just 2 hours.[1]
-
Palladium on carbon (Pd/C) shows moderate activity but good selectivity towards the desired phenylpiperidine.[1]
-
Platinum on carbon (Pt/C) exhibits very high selectivity to phenylpiperidine but suffers from very low activity, suggesting potential catalyst poisoning.[1]
-
Ruthenium on carbon (Ru/C) also shows low activity and a notable formation of the fully saturated side product.[1]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate comparison of catalyst performance. Below are representative methodologies for heterogeneous and homogeneous catalytic hydrogenation of 2-phenylpyridine.
Heterogeneous Catalysis: Batch Reactor Protocol
This protocol is based on the batch experiments performed for the hydrogenation of 4-phenylpyridine using supported noble metal catalysts.[1]
1. Materials and Setup:
-
Substrate: 2-Phenylpyridine
-
Catalyst: 5 wt% Pd/C, Rh/C, Pt/C, or Ru/C
-
Solvent: Ethyl acetate (EtOAc)
-
Reactor: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer and temperature control.
-
Gas: High-purity hydrogen (H₂)
2. Procedure:
-
The reactor is charged with a solution of 2-phenylpyridine in ethyl acetate (e.g., 0.5 M concentration).
-
The heterogeneous catalyst is added to the reactor (e.g., 0.01 equivalents of metal relative to the substrate).
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 30 bar).
-
The reaction mixture is heated to the target temperature (e.g., 80 °C) and stirred vigorously.
-
The reaction progress is monitored by taking aliquots at specific time intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove the solid catalyst. The catalyst can be washed with a small amount of fresh solvent.
-
The filtrate is concentrated under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or distillation.
Homogeneous Catalysis: General Protocol
Homogeneous hydrogenation offers advantages in terms of selectivity and milder reaction conditions. The following is a general procedure that can be adapted for various soluble catalysts.
1. Materials and Setup:
-
Substrate: 2-Phenylpyridine
-
Catalyst Precursor: A suitable organometallic complex (e.g., a rhodium, iridium, or ruthenium complex with appropriate ligands).
-
Solvent: Anhydrous and deoxygenated solvent (e.g., toluene, methanol, or dichloromethane).
-
Reactor: A Schlenk flask or a high-pressure reactor, depending on the required hydrogen pressure.
-
Gas: High-purity hydrogen (H₂)
2. Procedure:
-
In a glovebox or under an inert atmosphere, the catalyst precursor and any necessary co-catalysts or additives are dissolved in the solvent in the reaction vessel.
-
The 2-phenylpyridine substrate is added to the solution.
-
The reaction vessel is sealed and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas.
-
The reaction is pressurized with hydrogen to the desired pressure (can range from atmospheric pressure to several bars).
-
The reaction mixture is stirred at the desired temperature.
-
Reaction progress is monitored by techniques such as TLC, GC, or NMR spectroscopy.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification of the product from the soluble catalyst can be achieved by column chromatography, distillation, or crystallization.
Visualizing the Experimental Workflow
To systematically compare different catalysts, a structured experimental workflow is essential. The following diagram illustrates a typical process for screening and evaluating catalysts for 2-phenylpyridine hydrogenation.
References
in vivo efficacy and toxicity studies of novel 2-phenylpiperidine-2-carboxylic acid derivatives
An Objective Comparison of the In Vivo Efficacy and Toxicity of Novel Piperidine and Phenyl-Containing Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Direct comparative in vivo studies on a series of novel 2-phenylpiperidine-2-carboxylic acid derivatives are limited in publicly available literature. However, by examining related structures, such as piperidine carboxylic acids and other phenyl-containing carboxylic acid derivatives, we can gain valuable insights into their potential therapeutic efficacy and toxicity profiles. This guide provides a comparative overview of representative compounds from these classes, summarizing available in vivo data, detailing experimental methodologies, and illustrating relevant biological pathways.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of selected piperidine and phenyl-containing carboxylic acid derivatives in different therapeutic areas.
| Compound Class/Name | Therapeutic Area | Animal Model | Key Efficacy Parameter | Results | Reference |
| Piperidine Carboxylic Acid Derivative | Sepsis/Inflammation | LPS-induced sepsis in mice | Survival Rate | Treatment with 1-Piperidinepropionic acid (1-PPA) demonstrated a remarkable improvement in survival rates. | [1] |
| Phenyl-Containing Carboxylic Acid Derivatives | Inflammation | Carrageenan-induced paw edema in rats | Paw Edema Inhibition | Compound FM10 (a phenylbutanoic acid derivative) at 75 mg/kg showed 64.92% inhibition at the 4th hour. | [2][3] |
| Analgesia | Acetic acid-induced writhing in mice | Inhibition of Writhing | Compound FM10 at 75 mg/kg exhibited a mean inhibition of 85.52%. | [2][3] | |
| 2-Phenylquinoline-4-Carboxamide Derivative | Inflammation | Carrageenan-induced paw edema in rats | Paw Edema Inhibition | Compound 5 showed significant anti-inflammatory activity comparable to diclofenac sodium. | [4] |
| Analgesia | Acetic acid-induced writhing in mice | Inhibition of Writhing | Compound 5 displayed a high rate of inhibition. | [4] | |
| Phenylpiperidine Derivative (Opioid) | Analgesia | Not specified | Onset and Duration of Action | Intramuscular fentanyl has an onset of 7-15 minutes and a duration of up to 2 hours. | [5] |
Comparative In Vivo Toxicity and Safety Data
Toxicity is a critical aspect of drug development. The table below outlines available toxicity information for the selected compound classes.
| Compound Class/Name | Key Toxicity/Safety Finding | Animal Model/System | Details | Reference |
| Piperidine Carboxylic Acid Derivative (1-PPA) | Not specified in the provided abstract. | LPS-induced sepsis in mice | Further studies would be required to determine the detailed toxicity profile. | [1] |
| Phenyl-Containing Carboxylic Acid Derivatives (FM10 & FM12) | Acute toxicity studies were conducted to determine the doses for in vivo experiments. | Not specified | The compounds were subjected to in vivo experiments based on their potency and safety profiles from in vitro assays. | [2][3] |
| 2-Phenylquinoline-4-Carboxamide Derivatives | Not specified in the provided abstract. | Rats and Mice | The focus of the abstract is on efficacy. | [4] |
| Phenylpiperidine Derivatives (Opioids) | Immunosuppressive effects | In vivo animal studies and in vitro human studies | Long-term administration can attenuate natural killer (NK) cells, potentially expediting the progression of cancer and decreasing resistance to infection. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This is a standard model for evaluating acute inflammation.
-
Animals: Male Albino rats are typically used.
-
Grouping: Animals are divided into control, standard (e.g., diclofenac sodium), and test groups.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds, vehicle (control), or standard drug are administered orally or intraperitoneally.
-
After a set time (e.g., 30 or 60 minutes), a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is given into the right hind paw of each rat.
-
Paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This model is used to screen for peripheral analgesic activity.
-
Animals: Adult Albino mice are used.
-
Grouping: Animals are divided into control, standard (e.g., aspirin), and test groups.
-
Procedure:
-
The test compounds, vehicle (control), or standard drug are administered orally.[4]
-
After a specified time (e.g., 30 minutes), each mouse is injected intraperitoneally with acetic acid (e.g., 0.7% aqueous solution at 10 ml/kg).[4]
-
The number of writhes (a specific stretching posture) is counted for a set period (e.g., 20 or 30 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.[4]
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagram illustrates a generalized signaling pathway for an anti-inflammatory mechanism of action, potentially relevant for non-steroidal anti-inflammatory drug (NSAID)-like compounds that inhibit cyclooxygenase (COX) enzymes.
Caption: Generalized anti-inflammatory signaling pathway.
Another potentially relevant pathway for some piperidine derivatives is the modulation of opioid receptors for analgesia.
Caption: Opioid receptor signaling for analgesia.
Experimental Workflow
The diagram below outlines a typical workflow for the in vivo evaluation of novel chemical entities.
Caption: Workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. painphysicianjournal.com [painphysicianjournal.com]
Safety Operating Guide
Navigating the Disposal of 2-Phenylpiperidine-2-carboxylic Acid: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 2-Phenylpiperidine-2-carboxylic acid must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar compounds, including various piperidine derivatives and carboxylic acids. It is imperative to treat this compound with caution and consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal procedures.
Immediate Safety and Handling
Before handling this compound, personnel should be thoroughly familiar with the potential hazards associated with similar chemical structures. Substituted piperidines and carboxylic acids are often categorized as irritants and can be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if necessary, additional protective clothing.
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. Avoid the creation of dust or aerosols. In case of exposure, follow standard first-aid procedures and seek medical attention.
Quantitative Data Summary
The following table summarizes key data points for structurally related compounds. This information should be used as a general guideline due to the lack of specific data for this compound.
| Property | (R)-Piperidine-2-carboxylic acid | 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate | Piperidine | General Carboxylic Acids |
| GHS Hazard Statements | H315, H319, H335 | H302, H315, H319, H335 | H225, H302, H311+H331, H314, H402 | Vary, but often include skin/eye irritation.[1] |
| Signal Word | Warning | Warning | Danger | Warning or Danger |
| Disposal Consideration | Approved waste disposal plant.[2] | Approved waste disposal plant. | Approved waste disposal plant.[3] | Neutralization and drain disposal for simple, dilute acids may be possible with EHS approval.[1][4] |
Note: Hazard codes correspond to: H225: Highly flammable liquid and vapor, H302: Harmful if swallowed, H311+H331: Toxic in contact with skin or if inhaled, H314: Causes severe skin burns and eye damage, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H402: Harmful to aquatic life.
Disposal Protocol
The cardinal rule for the disposal of this compound is to never dispose of it down the drain.[5] All waste containing this compound, including contaminated consumables, must be collected and managed as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and chemically compatible waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and any other constituents.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2][3][5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides guidance based on available data for similar chemical compounds. It is not a substitute for a compound-specific Safety Data Sheet or the direction of your institution's Environmental Health and Safety department. Always prioritize site-specific protocols and regulatory requirements.
References
Personal protective equipment for handling 2-Phenylpiperidine-2-carboxylic acid
Essential Safety and Handling Guide for 2-Phenylpiperidine-2-carboxylic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Immediate Safety and Hazard Information:
This compound and its analogs are categorized as chemical irritants. All handling and disposal procedures must be carried out with appropriate personal protective equipment (PPE) in a well-ventilated area. Based on data from similar compounds, this chemical is expected to cause skin and eye irritation, may cause respiratory irritation, and could be harmful if swallowed.[1][2][3]
Hazard Identification and Precautionary Measures
| Hazard Statement | Description | Precautionary Statement | Protective Measures |
| H302 | Harmful if swallowed.[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | Do not eat, drink, or smoke when using this product.[1][4] |
| H315 | Causes skin irritation.[1][2] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] | Wear protective gloves.[1][2] |
| H319 | Causes serious eye irritation.[1][2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | Wear eye protection/face protection.[1][2] |
| H335 | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1][2] | Use only outdoors or in a well-ventilated area.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| Body Part | PPE | Standard |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | European Standard EN 166[1][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[6][7] | Europe EN 374, US F739[8] |
| Body | Laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended. | --- |
| Respiratory | For handling small quantities in a well-ventilated area or fume hood, respiratory protection may not be necessary.[1] For larger quantities, or if dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] | --- |
Operational and Disposal Plans
Step-by-Step Handling and Disposal Protocol
The primary method for disposing of this compound is to treat it as hazardous chemical waste, which should be collected by a licensed environmental waste management service.[9] This chemical should never be disposed of down the drain or in regular solid waste.[9]
-
Waste Collection and Storage:
-
Solid Waste: Collect waste powder and any contaminated disposable items (e.g., weighing paper, single-use spatulas) in a dedicated, clearly labeled, and sealed hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[9] Keep the container closed except when adding waste.[9]
-
Contaminated Labware and PPE: Decontaminate non-disposable glassware and equipment by rinsing with a suitable solvent (e.g., water, followed by ethanol or acetone).[9] Collect the rinsate as hazardous liquid waste.[9] Heavily contaminated disposable items like gloves and bench paper should be double-bagged, sealed, and placed in the solid hazardous waste container.[9]
-
-
Decontamination:
-
For spills contained within secondary containment, follow the waste disposal procedures outlined above. For spills on benchtops or PPE, use absorbent wipes. Place used wipes in a plastic container and leave it open in a fume hood to evaporate any volatile residues before sealing for disposal.[10] Never attempt to neutralize acid spills with bases without proper training and equipment.[10]
-
-
Arranging for Disposal:
-
When the waste container is full or has reached the maximum accumulation time allowed by your institution's and local regulations, contact your Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport the waste off-site yourself.[9]
-
Experimental Workflow and Safety Checkpoints
Caption: Experimental workflow with safety checkpoints.
Logical Relationship for PPE Selection
Caption: Logical flow for selecting appropriate PPE.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
